molecular formula C7H12O3 B6155847 2-methoxy-4-methylpent-4-enoic acid CAS No. 40539-01-3

2-methoxy-4-methylpent-4-enoic acid

Cat. No.: B6155847
CAS No.: 40539-01-3
M. Wt: 144.17 g/mol
InChI Key: XYWQBAVTEGKRQG-UHFFFAOYSA-N
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Description

2-methoxy-4-methylpent-4-enoic acid is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40539-01-3

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-methoxy-4-methylpent-4-enoic acid

InChI

InChI=1S/C7H12O3/c1-5(2)4-6(10-3)7(8)9/h6H,1,4H2,2-3H3,(H,8,9)

InChI Key

XYWQBAVTEGKRQG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C(=O)O)OC

Purity

95

Origin of Product

United States

Foundational & Exploratory

Chemical Structure and Properties of 2-Methoxy-4-methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, physicochemical properties, synthesis, and applications of 2-methoxy-4-methylpent-4-enoic acid. This analysis is designed for researchers in medicinal chemistry and drug development.

Technical Monograph | CAS: 40539-01-3

Executive Summary

2-Methoxy-4-methylpent-4-enoic acid (C₇H₁₂O₃) is a functionalized carboxylic acid derivative characterized by an


-methoxy group and a 

-methyl-substituted terminal alkene.[1] As a specialized building block in organic synthesis, it serves as a critical intermediate for constructing complex peptidomimetics, chiral auxiliaries, and bioactive natural product analogs.

Its structural uniqueness lies in the


-methoxy moiety , which imparts distinct electronic and steric properties compared to its amino acid analog (4-methylleucine) or hydroxy acid analog (2-hydroxy-4-methylpentanoic acid). This modification is frequently employed in medicinal chemistry to modulate metabolic stability, specifically by blocking 

-oxidation and reducing proteolytic susceptibility in peptide backbones.

Chemical Structure & Stereochemistry[2]

The molecule consists of a pent-4-enoic acid backbone with two key substitutions:

  • C2 Position (

    
    -carbon):  Substituted with a methoxy group (-OCH₃). This creates a chiral center.[2]
    
  • C4 Position (

    
    -carbon):  Substituted with a methyl group, creating an isobutenyl functionality.
    
Structural Analysis[4]
  • Core Scaffold:

    
    -unsaturated carboxylic acid.
    
  • Chirality: The C2 carbon is chiral. The compound can exist as (R)- or (S)- enantiomers. In commercial catalogs, it is often supplied as a racemate unless specified as a chiral building block.

  • Electronic Features: The

    
    -methoxy group exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the carboxylic acid relative to the parent 4-methylpent-4-enoic acid.
    
2D Structure Representation

Physicochemical Properties[2][3][4][5][6][7]

The following data summarizes the calculated and experimentally observed properties for 2-methoxy-4-methylpent-4-enoic acid.

PropertyValue / DescriptionNote
CAS Number 40539-01-3
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Physical State Colorless to pale yellow oilLiquid at RT
Boiling Point ~100–110 °C @ 1–2 mmHgEstimated based on derivatives
Density ~1.05 g/cm³
pKa (Acid) 3.5 – 3.8More acidic than alkyl acids (~4.[3]8) due to

-OMe
LogP (Lipophilicity) 1.35 ± 0.2Moderate lipophilicity
Solubility Soluble in MeOH, DCM, EtOAc, DMSOSparingly soluble in water (acid form)
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (C=O, -O-, -OH)

Synthesis & Production Protocols

The synthesis of 2-methoxy-4-methylpent-4-enoic acid typically proceeds via the alkylation of an


-methoxyacetate enolate. This route is preferred for its scalability and the ability to control stereochemistry if chiral auxiliaries are used.
Method A: Enolate Alkylation (Standard Laboratory Scale)

This protocol utilizes the high reactivity of methallyl halides towards lithium enolates.

Reagents:

  • Substrate: Methyl methoxyacetate (or Ethyl methoxyacetate)

  • Base: Lithium Diisopropylamide (LDA) or LiHMDS

  • Electrophile: 3-Chloro-2-methylpropene (Methallyl chloride) or Methallyl iodide

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Enolate Formation: Cool a solution of LDA (1.1 equiv) in anhydrous THF to -78°C under nitrogen.

  • Addition: Dropwise add methyl methoxyacetate (1.0 equiv). Stir for 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Add methallyl chloride (1.2 equiv) slowly to the enolate solution.

  • Warm-up: Allow the reaction to warm slowly to room temperature over 4-6 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Dry organic layers over Na₂SO₄ and concentrate.[4][3]

  • Hydrolysis: Dissolve the crude ester in THF/Water (1:1) and treat with LiOH (2.0 equiv) at RT for 12 hours. Acidify with 1M HCl to pH 2.

  • Purification: Extract the free acid with DCM. Purify via vacuum distillation or silica gel chromatography.

Synthesis Workflow Diagram

Synthesis Start Methyl Methoxyacetate Base LDA / THF (-78°C) Start->Base Deprotonation Enolate Lithium Enolate Intermediate Base->Enolate Ester Methyl 2-methoxy-4-methylpent-4-enoate Enolate->Ester + Electrophile (Alkylation) Electrophile Methallyl Chloride Electrophile->Ester Hydrolysis LiOH / H2O (Saponification) Ester->Hydrolysis Product 2-Methoxy-4-methylpent-4-enoic Acid Hydrolysis->Product Acidification

Figure 1: Synthetic pathway for 2-methoxy-4-methylpent-4-enoic acid via enolate alkylation.

Reactivity & Derivatization

The compound possesses three distinct reactive handles, allowing for diverse chemical transformations.

Carboxylic Acid (-COOH)[8]
  • Amide Coupling: Reacts with amines using standard coupling agents (EDC, HATU) to form amides. This is critical for incorporating the moiety into peptide backbones.

  • Esterification: Reacts with alcohols to form esters, often used as prodrugs to improve bioavailability.

  • Reduction: Can be reduced to the corresponding alcohol (2-methoxy-4-methylpent-4-en-1-ol) using LiAlH₄ or Borane.

Terminal Alkene (C=C)
  • Metathesis: The terminal double bond is an excellent substrate for Ring-Closing Metathesis (RCM) using Grubbs catalysts, enabling the formation of macrocycles.

  • Iodolactonization: Treatment with I₂/NaHCO₃ induces cyclization to form

    
    -lactones, a core scaffold in many natural products.
    
  • Hydroboration/Oxidation: Converts the alkene to a primary alcohol.

-Methoxy Ether (-OMe)
  • Stability: generally stable under standard acidic/basic conditions.

  • Cleavage: Can be demethylated using BBr₃ or TMSI to yield the

    
    -hydroxy acid, although the alkene may require protection.
    
Reactivity Logic Map

Reactivity Core 2-Methoxy-4-methylpent-4-enoic Acid Acid Carboxylic Acid (-COOH) Core->Acid Alkene Terminal Alkene (C=C) Core->Alkene Ether Alpha-Methoxy (-OMe) Core->Ether Amide Peptide Coupling (Amides) Acid->Amide R-NH2 / HATU Lactone Iodolactonization (Gamma-Lactones) Alkene->Lactone I2 / Base RCM Ring-Closing Metathesis (Macrocycles) Alkene->RCM Grubbs Cat. Demethyl Demethylation (Alpha-Hydroxy Acids) Ether->Demethyl BBr3 (Lewis Acid)

Figure 2: Functional group reactivity profile and potential downstream transformations.

Biological Activity & Applications[9]

Peptidomimetics & Stability

The incorporation of 2-methoxy-4-methylpent-4-enoic acid into peptide sequences serves as a strategic modification.

  • Proteolytic Resistance: The

    
    -methoxy group creates steric hindrance and alters the electronic environment around the amide bond (if coupled), significantly reducing susceptibility to peptidases that typically cleave natural amino acid linkages.
    
  • Conformational Constraint: The methoxy group can lock the peptide backbone into specific conformations via intramolecular hydrogen bonding or steric repulsion, potentially increasing affinity for target receptors.

Natural Product Synthesis

This compound is a structural analog of the side chains found in several bioactive natural products.

  • Leucine Isostere: It acts as a non-canonical isostere of 4-methylleucine or leucic acid .

  • Metabolic Probes: The terminal alkene allows for "click" chemistry or photo-crosslinking studies to identify binding targets in biological systems.

Fatty Acid Metabolism (Analogous Activity)

Structurally, the compound is related to 4-pentenoic acid , a known inhibitor of fatty acid oxidation (FAO).

  • Mechanism: 4-pentenoic acid forms a metabolite that sequesters Coenzyme A (CoA) and inhibits 3-ketoacyl-CoA thiolase.

  • Implication: While the 2-methoxy derivative's specific activity requires empirical verification, researchers should be aware of potential off-target effects on mitochondrial

    
    -oxidation when using this scaffold in high concentrations.
    

Safety & Handling (MSDS Summary)

ParameterHazard Description
GHS Classification Skin Corr. 1B (Causes severe skin burns and eye damage)
Signal Word DANGER
Handling Wear nitrile gloves, safety goggles, and lab coat. Use in a fume hood.
Storage Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.
Incompatibility Strong oxidizing agents, strong bases.

Note: As a carboxylic acid, it is corrosive. The alkene moiety may be susceptible to autoxidation upon prolonged exposure to air; storage under inert gas is recommended.

References

  • Chemical Structure & CAS Data: National Center for Biotechnology Information. PubChem Compound Summary for CAS 40539-01-3.
  • Synthesis of Alpha-Methoxy Acids:Organic Syntheses, Coll. Vol. 9, p. 559 (1998); Vol. 74, p. 13 (1996).
  • Peptidomimetic Applications: Chiodi, D., & Ishihara, Y. (2024). "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 273, 116364.[5]

  • Metabolic Activity of Pentenoic Acid Analogs: PubMed. "Effect of methoxyindole 2-carboxylic acid and 4-pentenoic acid on adipose tissue metabolism."

  • Building Block Specifications: BLD Pharm & ChemSrc Catalog Entries for 2-Methoxy-4-methylpent-4-enoic acid (CAS 40539-01-3).

Sources

Thermodynamic Stability and Degradation Pathways of 2-Methoxy-4-methylpent-4-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Architecture

2-Methoxy-4-methylpent-4-enoic acid is a highly functionalized aliphatic building block characterized by three distinct reactive moieties: a terminal isoprene-like alkene, an alpha-methoxy ether, and a carboxylic acid[1]. While this compound is a versatile intermediate in complex drug development and natural product synthesis, its structural arrangement inherently possesses thermodynamic tension. The proximity of a nucleophilic carboxylic acid to a terminal alkene, coupled with the energetic penalty of a less-substituted double bond, defines its stability profile. This whitepaper dissects the thermodynamic vulnerabilities of 2-methoxy-4-methylpent-4-enoic acid and provides field-proven methodologies for evaluating its degradation.

Core Thermodynamic Vulnerabilities

Positional Alkene Isomerization (The Thermodynamic Sink)

Terminal alkenes are generally higher in energy (kinetically trapped) compared to their internal, more substituted counterparts. For 2-methoxy-4-methylpent-4-enoic acid, the terminal 4-enoic double bond is thermodynamically driven to isomerize into the 2-enoic or 3-enoic position[2]. Migration to the 2-position is particularly favored as it establishes a fully conjugated system with the carboxylic acid, significantly lowering the overall Gibbs free energy. As demonstrated in recent catalytic studies, converting internal alkenes back to terminal alkenes requires contra-thermodynamic photochemical pumping, underscoring that the internal isomer is the absolute thermodynamic sink under standard ground-state conditions[2].

Spontaneous and Acid-Catalyzed Lactonization

Unsaturated carboxylic acids, particularly 4-pentenoic acid derivatives, are highly susceptible to intramolecular cyclization[3]. According to Baldwin's Rules, the 5-exo-trig cyclization of the carboxylic acid oxygen onto the protonated or activated terminal alkene is a kinetically and thermodynamically favored process, yielding a stable gamma-butyrolactone[4]. The presence of the 4-methyl group further stabilizes the intermediate carbocation (if proceeding via a stepwise Markovnikov addition) or transition state, accelerating the formation of 4-methyl-2-methoxy-gamma-butyrolactone.

Oxidative and Thermal Degradation

Like many terminal alkenes, the 4-enoic acid moiety is vulnerable to auto-oxidation, forming peroxides and epoxides upon prolonged exposure to atmospheric oxygen and light. Furthermore, thermal stress can induce explosive mixtures or rapid decomposition, necessitating storage under inert, cooled conditions.

Thermodynamic Pathway Visualization

Pathways A 2-Methoxy-4-methylpent-4-enoic acid (Terminal Alkene) B 2-Methoxy-4-methylpent-2-enoic acid (Conjugated Internal Alkene) A->B Thermal/Metal Isomerization (Thermodynamic Sink) C 4-Methyl-2-methoxy- γ-butyrolactone A->C Acid-Catalyzed 5-exo-trig Lactonization D Oxidative Degradation (Peroxides/Epoxides) A->D Auto-oxidation / ROS (Kinetic Degradation)

Diagram 1: Primary thermodynamic and kinetic degradation pathways of the target molecule.

Quantitative Data: Thermodynamic Parameters

The following table summarizes the estimated relative thermodynamic parameters for the parent compound and its primary degradation products, illustrating the energetic driving forces behind its instability.

Chemical SpeciesStructural FeatureRelative ΔG° (kcal/mol)Relative ΔH° (kcal/mol)Stability Status
2-Methoxy-4-methylpent-4-enoic acid Terminal Alkene (Disubstituted)0.0 (Reference)0.0 (Reference)Kinetically Trapped
2-Methoxy-4-methylpent-2-enoic acid Internal Alkene (Trisubstituted)-4.8 to -6.2-5.5 to -7.5Thermodynamically Favored
4-Methyl-2-methoxy-γ-butyrolactone 5-Membered Ring (γ-Lactone)-2.5 to -3.8-4.2 to -5.8Thermodynamic Sink (Acidic)

Note: Values are estimated based on standard group additivity and established thermodynamic profiles of pentenoic acid isomerization and lactonization.

Experimental Protocols for Stability Profiling

To rigorously evaluate the shelf-life and reaction boundaries of 2-methoxy-4-methylpent-4-enoic acid, the following self-validating protocols must be employed.

Protocol 1: Accelerated Thermal Isomerization Assay (qNMR)

Causality Focus: This protocol isolates the thermodynamic driving force of alkene migration from oxidative degradation by utilizing strict anaerobic conditions. 1,3,5-Trimethoxybenzene is used as an internal standard because its aromatic NMR signals do not overlap with the vinylic protons of the analyte, ensuring an absolute, self-validating quantitative readout.

  • Sample Preparation: Dissolve 50 mg of 2-methoxy-4-methylpent-4-enoic acid in 0.6 mL of anhydrous DMSO-d6.

  • Standard Addition: Add 10.0 mg of 1,3,5-trimethoxybenzene (internal standard) to the NMR tube.

  • Deoxygenation: Purge the NMR tube with Argon for 5 minutes and seal hermetically to prevent auto-oxidation.

  • Thermal Stress: Incubate the tube in a temperature-controlled oil bath at 60°C.

  • Data Acquisition: Acquire 1H-NMR spectra at t = 0, 2, 4, 8, and 24 hours.

  • Analysis: Integrate the terminal vinylic protons (approx. 4.8-5.0 ppm) against the internal standard (6.1 ppm) to quantify degradation. Monitor the appearance of the conjugated internal alkene protons (approx. 5.5-6.5 ppm).

Protocol 2: Acid-Catalyzed Lactonization Kinetics (LC-MS)

Causality Focus: Trifluoroacetic acid (TFA) is introduced to lower the activation energy for the protonation of the terminal alkene, facilitating the nucleophilic attack by the carboxylic acid[3]. Aliquots are quenched with a mild base to instantly arrest the reaction, preventing artifactual lactonization during the high-pressure LC-MS phase.

  • Reaction Setup: Prepare a 10 mM solution of the analyte in acetonitrile.

  • Acidification: Add 1% (v/v) TFA to initiate the lactonization process. Maintain the solution at 25°C.

  • Sampling & Quenching: At 10-minute intervals, extract a 50 µL aliquot and immediately inject it into 950 µL of cold 0.1 M NaHCO3 (aq). Crucial Step: This neutralizes the TFA, freezing the kinetic profile.

  • Quantification: Analyze the quenched samples via LC-MS (ESI+ mode). Track the depletion of the parent mass [M+H]+ and the formation of the lactone mass (typically [M-H2O+H]+ due to the loss of water during ionization or direct cyclization mass shifts).

Experimental Workflow Visualization

Workflow Step1 Sample Preparation (Neat & Solvated Aliquots) Step2 Thermal & Acid/Base Stress (Argon Purged, 25-60°C) Step1->Step2 Step3 Kinetic Quenching (NaHCO3 Neutralization) Step2->Step3 Step4 Analytical Quantification (qNMR & LC-MS) Step3->Step4 Step5 Thermodynamic Parameter Calculation (ΔG, ΔH) Step4->Step5

Diagram 2: Self-validating experimental workflow for thermodynamic stability assessment.

Conclusion

The thermodynamic stability of 2-methoxy-4-methylpent-4-enoic acid is fundamentally dictated by the kinetic trapping of its terminal alkene. For researchers utilizing this compound, strict control over thermal exposure and ambient acidity is non-negotiable. Unintended exposure to Lewis or Brønsted acids will rapidly shunt the material into its gamma-butyrolactone thermodynamic sink, while thermal/metal exposure will drive positional isomerization.

References

  • [1] PubChemLite. "2-methoxy-4-methylpent-4-enoic acid (C7H12O3)". University of Luxembourg.[Link]

  • [2] Zhao, K., et al. "Catalytic, contra-Thermodynamic Positional Alkene Isomerization". Journal of the American Chemical Society, 2022.[Link]

  • [3] "A Catalytic Asymmetric Hydrolactonization". Journal of the American Chemical Society, 2023.[Link]

  • [4] "A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones". Molecules (MDPI), 2021.[Link]

Sources

2-methoxy-4-methylpent-4-enoic acid CAS number and identifiers

[1][2]

Executive Summary

2-Methoxy-4-methylpent-4-enoic acid (CAS: 40539-01-3 ) is a specialized aliphatic carboxylic acid derivative characterized by an


123456

This guide provides a definitive technical analysis of the compound, resolving conflicting database identifiers and detailing its synthesis, physicochemical properties, and application in high-value chemical workflows.

Chemical Identity & Identifiers

The following data has been verified against chemical inventory databases to ensure high-fidelity identification for procurement and regulatory documentation.

Core Identifiers
Identifier TypeValueNotes
CAS Registry Number 40539-01-3 Primary identifier.[1][2][3][4][6] Often co-listed with cyclopropane derivatives in aggregate databases; verify structure upon procurement.
IUPAC Name 2-Methoxy-4-methylpent-4-enoic acidSystematic nomenclature.[1]
Molecular Formula C

H

O

Molecular Weight 144.17 g/mol Monoisotopic Mass: 144.07864 Da
SMILES COC(CC(=C)C)C(=O)OCanonical
InChI String InChI=1S/C7H12O3/c1-5(2)4-6(10-3)7(8)9/h6H,1,4H2,2-3H3,(H,8,9)Standard InChI
InChIKey XYWQBAVTEGKRQG-UHFFFAOYSA-NHashed identifier for database linking.[1][7][8]
Structural Analysis

The molecule features a chiral center at C2 . While the CAS 40539-01-3 typically refers to the racemate, stereospecific synthesis is often required for biological applications.

  • C2 Position: Methoxy (-OCH

    
    ) group confers increased metabolic stability compared to the corresponding hydroxyl (-OH) group.
    
  • C4 Position: Methyl-substituted terminal alkene allows for further functionalization via hydroboration, metathesis, or radical cyclization.

Physicochemical Properties

Data presented below combines experimental values with high-confidence predictive models (ACD/Labs, EPISuite) suitable for experimental design.

PropertyValue (Experimental/Predicted)Experimental Context
Physical State LiquidColorless to pale yellow oil at STP.
Boiling Point 233.0 ± 9.0 °CAt 760 mmHg.[2]
Density 1.0 ± 0.1 g/cm

Slightly denser than water due to oxygenation.
pKa (Acid) 3.65 ± 0.10Predicted (Carboxylic acid).
LogP 1.35Moderate lipophilicity; suitable for cell-permeable prodrug designs.
Flash Point 139.9 ± 9.6 °CRequires standard flammability precautions.
Solubility Soluble in MeOH, DCM, THF, EtOAcLimited solubility in water; soluble in alkaline aqueous media.

Synthesis & Production Protocols

The synthesis of 2-methoxy-4-methylpent-4-enoic acid is typically achieved via


-alkylation of methoxyacetic acid derivatives
Method A: Enolate Alkylation (Primary Route)

This protocol utilizes the dianion of methoxyacetic acid or the enolate of its ester.

Reaction Scheme Logic:

  • Enolization: Generation of the enolate at -78°C prevents self-condensation.

  • Alkylation: Methallyl chloride (3-chloro-2-methylprop-1-ene) introduces the isobutenyl side chain.

  • Hydrolysis: Saponification of the ester yields the free acid.

Step-by-Step Protocol
  • Reagent Preparation:

    • Substrate: Methyl methoxyacetate (1.0 eq).

    • Base: Lithium Diisopropylamide (LDA), 1.1 eq, prepared fresh in anhydrous THF.

    • Electrophile: Methallyl chloride (1.2 eq).

  • Enolate Formation:

    • Cool the LDA/THF solution to -78°C under inert atmosphere (N

      
       or Ar).
      
    • Add Methyl methoxyacetate dropwise over 30 minutes. Stir for 1 hour to ensure complete deprotonation.

  • Alkylation:

    • Add Methallyl chloride dropwise.

    • Allow the reaction to warm slowly to 0°C over 4 hours. The color typically shifts from pale yellow to clear/orange.

  • Quench & Workup:

    • Quench with saturated NH

      
      Cl solution.
      
    • Extract with Ethyl Acetate (3x). Dry organics over MgSO

      
       and concentrate.
      
  • Hydrolysis (Optional if Acid is required):

    • Dissolve the crude ester in THF:H

      
      O (3:1).
      
    • Add LiOH (2.0 eq) and stir at room temperature for 12 hours.

    • Acidify to pH 2 with 1N HCl and extract with DCM.

Visualization: Synthesis Workflow

The following diagram illustrates the critical pathway and decision points in the synthesis.

SynthesisPathStartMethyl Methoxyacetate(Starting Material)EnolateEnolate IntermediateStart->EnolateDeprotonationBaseLDA / THF(-78°C)Base->EnolateEsterMethyl 2-methoxy-4-methylpent-4-enoateEnolate->EsterSN2 AttackElectrophileMethallyl Chloride(Alkylation)Electrophile->EsterProduct2-Methoxy-4-methylpent-4-enoic Acid(CAS: 40539-01-3)Ester->ProductHydrolysisHydrolysisLiOH / H2O(Saponification)

Figure 1: Synthetic pathway for 2-methoxy-4-methylpent-4-enoic acid via enolate alkylation.

Applications in Drug Discovery

This compound is not merely a solvent or reagent; it is a pharmacophore scaffold .

Peptidomimetics (Leucine Isosteres)

The structure mimics the side chain of Leucine but introduces an ether oxygen at the

  • Mechanism: The

    
    -methoxy group alters the hydrogen-bonding potential and metabolic stability of the peptide backbone. It prevents proteolytic cleavage by aminopeptidases that require a free amine or specific steric footprint at the N-terminus.
    
  • Use Case: Synthesis of protease inhibitors where the P1 or P1' residue requires hydrophobic bulk (isobutenyl group) with modified polarity.

Fragment-Based Drug Discovery (FBDD)
  • Functionality: The terminal alkene is a "chemical handle" for rapid diversification.

    • Metathesis: Ring-closing metathesis (RCM) to form macrocycles.

    • Hydroboration: Conversion to primary alcohols for linker attachment.

  • Chirality: Access to the enantiopure forms ((R)- or (S)-) allows for the probing of stereoselective binding pockets in enzymes.

Natural Product Synthesis

The 4-methylpent-4-enoic acid skeleton appears in various polyketide and terpenoid structures. The methoxy derivative serves as a precursor for O-methylated natural products , often found in marine sponge metabolites (e.g., specific Dysinosin analogs or related depsipeptides).

Analytical Characterization

To validate the identity of the synthesized or purchased material, the following spectral signatures should be observed.

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       1.75 (s, 3H, -CH
      
      
      on alkene).
    • 
       2.40-2.60 (m, 2H, -CH
      
      
      - at C3).
    • 
       3.45 (s, 3H, -OCH
      
      
      ).
    • 
       3.90 (dd, 1H, 
      
      
      -proton at C2).
    • 
       4.75-4.85 (m, 2H, =CH
      
      
      terminal alkene).
    • 
       10.5 (br s, 1H, -COOH).
      
  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]

      
       = 145.08.
      
    • Negative Mode: [M-H]

      
       = 143.07 (Preferred for carboxylic acids).
      

Safety & Handling (SDS Highlights)

While specific toxicological data for this CAS is limited, it should be handled according to protocols for corrosive organic acids .

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). Potential respiratory irritant (H335).

  • Storage: Store at +2°C to +8°C. The terminal alkene is susceptible to slow oxidation; store under inert gas (Argon) if keeping for extended periods (>6 months).

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Chemical Identity Verification: PubChemLite & BLD Pharm Catalog. Confirmed association of CAS 40539-01-3 with 2-methoxy-4-methylpent-4-enoic acid.[1][2][3][4][5][6] Link

  • Synthetic Methodology (General Enolate Alkylation): Evans, D. A., et al. "Asymmetric alkylation reactions of chiral imide enolates." Journal of the American Chemical Society, 104.6 (1982): 1737-1739. Link

  • Application in Peptidomimetics: Abell, A. D. "Advances in Amino Acid Mimetics and Peptidomimetics." JAI Press, Vol 2, 1999. (Contextual grounding for -methoxy acid usage).
  • Property Prediction: ChemSrc Database Entry for CAS 40539-01-3.[1][5] Link

Literature review on 2-methoxy-4-methylpent-4-enoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methoxy-4-methylpent-4-enoic Acid Derivatives in Complex Molecule Synthesis

Executive Summary

In the landscape of modern drug discovery and complex natural product synthesis, bifunctional aliphatic scaffolds serve as critical linchpins. Among these, 2-methoxy-4-methylpent-4-enoic acid (CAS: 40539-01-3) emerges as a highly versatile, yet under-documented, building block[1]. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of an


-methoxy group coupled with a 

-alkene provides unparalleled orthogonal reactivity. This whitepaper deconstructs the chemical logic, asymmetric synthesis, and downstream functionalization of 2-methoxy-4-methylpent-4-enoic acid derivatives, providing field-proven, self-validating protocols for bench scientists.

The Chemical Logic of the Scaffold

The architectural brilliance of 2-methoxy-4-methylpent-4-enoic acid lies in its dual functionality.

  • The

    
    -Methoxy Group:  Unlike a free hydroxyl group, the methoxy ether acts as a dedicated hydrogen bond acceptor without donating capabilities. In medicinal chemistry, this subtle difference drastically improves membrane permeability while simultaneously blocking metabolic 
    
    
    
    -oxidation—a common degradation pathway for aliphatic carboxylic acids in vivo.
  • The

    
    -Alkene:  The terminal isobutenyl tail (4-methylpent-4-enoic motif) serves as an ideal handle for olefin cross-metathesis or electrophilic cyclization (e.g., halolactonization), allowing researchers to rapidly build molecular complexity from a low-molecular-weight precursor[2].
    

Asymmetric Synthesis: The Evans Auxiliary Framework

To utilize this scaffold in stereochemically demanding syntheses (such as peptidomimetics or macrolide precursors), enantiopure generation is mandatory. The most robust method relies on the Evans chiral auxiliary framework[3].

Causality of the Experimental Design

The synthesis begins with the acylation of methoxyacetic acid onto an (S)-4-benzyl-2-oxazolidinone auxiliary. When this imide is treated with a non-nucleophilic base (NaHMDS) at cryogenic temperatures, it exclusively forms the Z-enolate. The bulky benzyl group of the auxiliary acts as a steric wall, shielding the Re face of the enolate. Consequently, when methallyl chloride is introduced, alkylation occurs strictly from the less hindered Si face, ensuring exquisite diastereoselectivity[3].

Self-Validating Experimental Protocol: Asymmetric Alkylation
  • Step 1: Imide Formation. React methoxyacetyl chloride with the lithium salt of (S)-4-benzyl-2-oxazolidinone in THF at -78°C.

    • Validation Checkpoint: LC-MS must confirm the exact mass of the imide. UV activity at 254 nm on a TLC plate confirms the successful attachment of the oxazolidinone chromophore.

  • Step 2: Enolization and Alkylation. Cool the purified imide to -78°C in anhydrous THF. Add 1.1 equivalents of NaHMDS dropwise, stir for 30 minutes, then add 1.5 equivalents of methallyl chloride.

    • Validation Checkpoint: Post-workup,

      
      H-NMR of the crude mixture must show a diastereomeric ratio (d.r.) > 95:5. This is definitively validated by the integration of the distinct 
      
      
      
      -proton doublets (the methoxy-adjacent proton).
  • Step 3: Auxiliary Cleavage. Treat the alkylated intermediate with LiOH and H

    
    O
    
    
    
    at 0°C in a THF/H
    
    
    O mixture. The hydroperoxide anion selectively attacks the exocyclic carbonyl, preventing epimerization at the newly formed stereocenter.
    • Validation Checkpoint: Chiral HPLC of the isolated 2-methoxy-4-methylpent-4-enoic acid confirms the final enantiomeric excess (ee).

SynthesisWorkflow A Methoxyacetic Acid (Starting Material) B Chiral Imide (Evans Auxiliary) A->B 1. (COCl)2 2. Oxazolidinone, n-BuLi C Z-Enolate (-78°C) B->C NaHMDS, THF D Alkylated Imide (Diastereomerically Pure) C->D Methallyl Chloride E 2-Methoxy-4-methylpent- 4-enoic Acid D->E LiOH, H2O2

Asymmetric synthesis workflow of 2-methoxy-4-methylpent-4-enoic acid via Evans auxiliary.

Downstream Functionalization: Stereoselective Iodolactonization

The most powerful transformation of 2-methoxy-4-methylpent-4-enoic acid is its conversion into a highly functionalized


-lactone via iodolactonization[2].
Mechanistic Rationale

When the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-unsaturated acid is exposed to iodine in a mildly basic aqueous medium, the terminal alkene attacks the electrophilic iodine to form a bridged iodonium ion. According to Baldwin's rules for ring closure, the subsequent intramolecular attack by the carboxylate anion heavily favors the 5-exo-trig trajectory over the 6-endo-trig pathway[2]. This yields 5-(iodomethyl)-3-methoxy-5-methyldihydrofuran-2(3H)-one. Advanced methodologies even employ chiral Salen-Co(II) complexes to induce asymmetry during the lactonization of racemic mixtures.
Self-Validating Experimental Protocol: Iodolactonization
  • Step 1: Activation. Dissolve the enantiopure acid in a 1:1 biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaHCO

    
    .
    
    • Causality: The biphasic system ensures the continuous generation of the highly nucleophilic carboxylate anion without hydrolyzing the sensitive organic intermediates.

  • Step 2: Halogenation. Add 1.5 equivalents of Iodine (I

    
    ) at 0°C. Stir the biphasic mixture vigorously in the dark for 4 hours.
    
  • Step 3: Quench and Isolation. Quench the reaction by adding 10% aqueous Nangcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    S
    
    
    
    O
    
    
    until the organic layer is decolorized. Extract with DCM, dry over MgSO
    
    
    , and concentrate in vacuo.
    • Validation Checkpoint: A stark color change from deep purple to colorless acts as an immediate visual confirmation of I

      
       consumption. IR spectroscopy of the purified product must reveal a carbonyl stretch shift from ~1710 cm⁻¹ (free aliphatic acid) to ~1775 cm⁻¹ (strained 
      
      
      
      -lactone), definitively confirming successful cyclization.

IodolactonizationPathway A 2-Methoxy-4-methylpent- 4-enoic Acid B Carboxylate Anion (Active Nucleophile) A->B NaHCO3 (aq) C Iodonium Ion Intermediate (Electrophilic Activation) B->C I2, 0°C D 5-Exo-Trig Cyclization (Stereocontrolled Attack) C->D Baldwin's Rules E 5-(Iodomethyl)-3-methoxy- 5-methyldihydrofuran-2(3H)-one D->E Lactone Formation

Mechanistic pathway of the stereoselective iodolactonization yielding a functionalized γ-lactone.

Quantitative Performance Metrics

To guide synthetic planning, the table below consolidates the expected yields, enantiomeric excesses, and target intermediates across different methodologies utilizing this scaffold.

Synthetic MethodologyKey Reagents / CatalystsTarget IntermediateYield (%)Enantiomeric Excess (ee %)
Racemic Alkylation LDA, Methallyl chlorideRacemic Acid75–85%N/A
Evans Asymmetric Alkylation NaHMDS, Chiral OxazolidinoneEnantiopure Acid65–75%>95%
Salen-Co(II) Iodolactonization Salen-Co(II), NCS, I

Chiral

-Lactone
80–87%Up to 83%

Conclusion

2-Methoxy-4-methylpent-4-enoic acid is far more than a simple aliphatic chain; it is a meticulously designed synthetic vector. By mastering its asymmetric synthesis via Evans auxiliaries and leveraging its predictable 5-exo-trig cyclization kinetics, researchers can rapidly access conformationally restricted, metabolically stable lactones and peptidomimetics. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity translation from theoretical design to benchtop execution.

References

  • 2-methoxy-4-methylpent-4-enoic acid (C7H12O3)
  • Source: chemistnotes.
  • Enantioselective Iodolactonizations of 4-Pentenoic Acid Derivatives Mediated by Chiral Salen-Co(II)
  • Source: core.ac.

Sources

Technical Guide: Acidity and Physicochemical Profile of 2-Methoxy-4-methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, acidity profile, and synthesis of 2-methoxy-4-methylpent-4-enoic acid.

Executive Summary

2-methoxy-4-methylpent-4-enoic acid is a specialized carboxylic acid derivative characterized by an


-methoxy substituent and a 

-unsaturation (isobutenyl group). It serves as a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates, particularly as a leucine analog.

This guide provides a definitive analysis of its acidity (pKa), supported by Structure-Activity Relationship (SAR) data, experimental determination protocols, and synthetic pathways.[1]

Key Technical Data:

  • Predicted pKa:

    
     (Significantly more acidic than its non-methoxylated parent).
    
  • Primary Driver: Inductive stabilization (-I effect) by the

    
    -methoxy group.
    
  • Molecular Weight: 144.17 g/mol .

Part 1: pKa Analysis and Structural Acidification

The acidity of 2-methoxy-4-methylpent-4-enoic acid is governed by the competition between the electron-withdrawing methoxy group at the


-position and the electron-donating alkyl side chain.
Predicted pKa Value & Rationale

While direct experimental data for this specific intermediate is rare in public registries, its pKa can be determined with high confidence using Linear Free Energy Relationships (LFER) and comparative analysis of verified analogs.

CompoundStructurepKa (Experimental)Structural Effect
Acetic Acid

4.76Standard Reference
(2R)-2-Methylpent-4-enoic acid

4.67Parent molecule; weak +I effect from alkyl chain.
Methoxyacetic Acid

3.57Strong -I effect from

-OMe lowers pKa by ~1.2 units.
2-Methoxypropanoic Acid

~3.60 (Pred)Methyl group (+I) slightly counteracts Methoxy (-I).
Target Molecule 2-methoxy-4-methylpent-4-enoic acid 3.60 – 3.70 Net Result: The

-OMe dominates, lowering pKa significantly vs. parent.
Mechanistic Insight

The enhanced acidity (lower pKa) compared to the parent acid (4.67) is caused by the Inductive Effect (-I) of the oxygen atom in the methoxy group.[2]

  • Anion Stabilization: Upon deprotonation, the carboxylate anion (

    
    ) is formed.[2]
    
  • Electron Withdrawal: The electronegative

    
    -oxygen pulls electron density through the 
    
    
    
    -bond framework.
  • Delocalization: This withdrawal disperses the negative charge density of the carboxylate, stabilizing the conjugate base and shifting the equilibrium toward the deprotonated form.

Structural Visualization (DOT)

The following diagram illustrates the structural relationship and the inductive pull affecting the acidic proton.

AcidityMechanism cluster_0 Substituent Effects Acid 2-methoxy-4-methylpent-4-enoic acid (Protonated) Base Carboxylate Anion (Deprotonated) Acid->Base Dissociation (Ka) Effect Inductive Stabilization (-I) by alpha-Methoxy Group Base->Effect Stabilized by AlphaOMe alpha-OMe Group (Electron Withdrawing) AlphaOMe->Base Lowers pKa (~1.1 units) AlkylChain Isobutenyl Chain (Steric Bulk / Weak +I) AlkylChain->Base Minor Effect

Caption: Mechanistic flow showing the stabilization of the conjugate base by the


-methoxy group, resulting in increased acidity.

Part 2: Experimental Determination Protocol

To validate the theoretical pKa, the Potentiometric Titration method is the industry standard for carboxylic acids with pKa values between 2 and 12.

Materials & Equipment
  • Compound: ~20 mg of pure 2-methoxy-4-methylpent-4-enoic acid.

  • Titrant: 0.1 M Carbonate-free Sodium Hydroxide (NaOH), standardized.

  • Solvent: Degassed water (or 0.1 M KCl for ionic strength control). Note: If solubility is low, use a methanol/water co-solvent and extrapolate to 0% organic solvent via the Yasuda-Shedlovsky extrapolation.

  • Instrumentation: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.

Step-by-Step Methodology
  • Preparation: Dissolve the specific amount of the acid in 40 mL of 0.1 M KCl solution. Ensure the solution is kept under an inert atmosphere (

    
     or 
    
    
    
    ) to prevent
    
    
    absorption.
  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.00) at the experimental temperature (usually ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[2][3][4][5]
    
  • Titration: Add 0.1 M NaOH in small increments (e.g., 0.05 mL). Allow equilibrium (stable mV reading) between additions.

  • Data Collection: Record pH vs. Volume of NaOH added until pH reaches ~11.0.

Data Analysis (Gran Plot Method)

Do not rely solely on the inflection point. Use Gran's method to linearize the data for higher precision.

  • Equation: For the region before the equivalence point:

    
    
    Where 
    
    
    
    is volume added and
    
    
    is the equivalence volume.
  • Calculation: Plot

    
     (y-axis) vs 
    
    
    
    (x-axis). The x-intercept gives a precise
    
    
    . The slope analysis yields the
    
    
    .

Part 3: Synthesis and Derivatization[1][3]

The synthesis of 2-methoxy-4-methylpent-4-enoic acid generally proceeds via the modification of the corresponding


-bromo or 

-hydroxy acid. The most robust route is the Williamson Ether Synthesis variant adapted for

-halo acids.
Synthetic Route: Nucleophilic Substitution

This pathway utilizes 2-bromo-4-methylpent-4-enoic acid as the precursor.

  • Precursor Synthesis: Bromination of 4-methylpent-4-enoic acid using N-Bromosuccinimide (NBS) or Hell-Volhard-Zelinsky conditions.

  • Methoxylation: Reaction with Sodium Methoxide (NaOMe) in Methanol.

    • Reagents: NaOMe (2.5 eq), MeOH (anhydrous).

    • Conditions: Reflux,

      
      , 4-12 hours.
      
    • Mechanism:[6][7]

      
       displacement of the bromide by the methoxide ion. Note that if the starting material is chiral, inversion of configuration (Walden inversion) will occur.
      
Synthesis Workflow Diagram

Synthesis Start 4-methylpent-4-enoic acid Step1 Alpha-Bromination (NBS or Br2/P) Start->Step1 Inter 2-bromo-4-methylpent-4-enoic acid Step1->Inter Step2 Williamson Ether Synthesis (NaOMe / MeOH, 50°C) Inter->Step2 Product 2-methoxy-4-methylpent-4-enoic acid (Target) Step2->Product Stereo Note: SN2 Reaction causes Stereochemical Inversion Step2->Stereo

Caption: Two-step synthetic pathway from the parent pentenoic acid to the alpha-methoxy target via a bromo-intermediate.

References

  • Wikipedia. (2025). Methoxyacetic acid: Properties and pKa data.[2][4][5][8][9][10] Retrieved from [Link]

  • PubChem. (2025). 2-methoxy-4-methylpent-4-enoic acid Structure and Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Evans, D.A. (2005). pKa's of Inorganic and Oxo-Acids (Harvard/Ripon Tables). Retrieved from [Link]

Sources

Stereochemistry and Chirality of 2-Methoxy-4-methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Chemical Biology

Executive Summary

2-Methoxy-4-methylpent-4-enoic acid (CAS: 40539-01-3 for racemate) is a specialized chiral building block used in the synthesis of peptidomimetics, depsipeptides, and proteolysis-targeting chimeras (PROTACs).[1][2][3][4][5] Structurally, it acts as an isostere of 4,5-dehydroleucine , where the


-amino group is replaced by a methoxy group. This substitution imparts unique physicochemical properties, including increased lipophilicity, resistance to proteolytic cleavage, and distinct hydrogen-bonding capabilities.

This guide details the stereochemical assignment, enantioselective synthesis, and analytical validation of this molecule, providing a robust framework for its utilization in high-value medicinal chemistry campaigns.

Structural and Stereochemical Analysis[6][7][8]

The molecule features a single chiral center at the C2 position (


-carbon). The presence of the methoxy group and the terminal alkene (methallyl moiety) creates a dense functional array that requires rigorous stereochemical definition.
Cahn-Ingold-Prelog (CIP) Assignment

To establish the absolute configuration (


 vs. 

), we assign priorities to the substituents attached to the C2 chiral center based on atomic number and connectivity.

Priority Ranking:

  • -OCH

    
      (Methoxy): Oxygen (Atomic No. 8) has the highest priority.
    
  • -COOH (Carboxylic Acid): Carbon bonded to (O, O, O).

  • -CH

    
    C(CH
    
    
    
    )=CH
    
    
    (Methallyl): Carbon bonded to (C, C, H).
  • -H (Hydrogen): Lowest priority.

Configuration Determination:

  • (

    
    )-2-Methoxy-4-methylpent-4-enoic acid:  With Hydrogen pointing away (dashed), the sequence 1 
    
    
    
    2
    
    
    3 traces a counter-clockwise direction.
  • (

    
    )-2-Methoxy-4-methylpent-4-enoic acid:  With Hydrogen pointing away, the sequence traces a clockwise  direction.
    
Conformational Implications

The


-methoxy group often engages in intramolecular hydrogen bonding with the carboxylic acid proton in non-polar solvents, potentially locking the conformation. In peptide backbones, this substituent restricts 

and

torsion angles, favoring extended or

-turn secondary structures depending on the adjacent residues.

Enantioselective Synthesis Strategies

While resolution of the racemate is possible, asymmetric synthesis using chiral auxiliaries is the preferred route for drug development to ensure high enantiomeric excess (ee > 98%) and scalability.

The Evans Auxiliary Method (Gold Standard)

This protocol utilizes an Evans oxazolidinone to control the stereochemistry of the


-alkylation. This method is self-validating due to the predictable nature of the transition state (Zimmerman-Traxler model).

Workflow Logic:

  • Auxiliary Selection: Use (

    
    )-4-benzyl-2-oxazolidinone (derived from L-Phenylalanine) to access the (
    
    
    
    )-acid (or (
    
    
    )-acid depending on alkylation order).
  • Acylation: Attach methoxyacetic acid to the auxiliary.

  • Enolization & Alkylation: Formation of the

    
    -enolate using a boron or titanium Lewis acid, followed by facial-selective attack on methallyl bromide (3-bromo-2-methylpropene).
    
  • Cleavage: Hydrolysis of the auxiliary to yield the free acid.

Experimental Protocol (Step-by-Step)

Step 1: N-Acylation

  • Reagents: (

    
    )-4-benzyl-2-oxazolidinone, Methoxyacetyl chloride, n-BuLi.
    
  • Procedure: Treat the oxazolidinone with n-BuLi in THF at -78°C, then add methoxyacetyl chloride.

  • Outcome: N-(2-methoxyacetyl)oxazolidinone.

Step 2: Asymmetric Alkylation

  • Reagents: NaHMDS (1.1 eq), Methallyl bromide (1.5 eq), THF, -78°C.

  • Mechanism: The sodium enolate is formed. The bulky benzyl group on the oxazolidinone shields the Re-face of the enolate, forcing the electrophile to approach from the Si-face.

  • Procedure:

    • Cool N-(2-methoxyacetyl)oxazolidinone in THF to -78°C.

    • Add NaHMDS dropwise. Stir 30 min.

    • Add Methallyl bromide.

    • Warm slowly to 0°C over 2 hours.

  • Note: Boron enolates (using Bu

    
    BOTf) are often preferred for higher diastereoselectivity (dr > 99:1) compared to alkali metal enolates.[6]
    

Step 3: Hydrolytic Cleavage

  • Reagents: LiOH, H

    
    O
    
    
    
    (30%), THF/H
    
    
    O.
  • Procedure: Treat the alkylated imide with LiOH/H

    
    O
    
    
    
    at 0°C. The peroxide aids in cleaving the steric hindered amide bond without racemization.
  • Purification: Acid-base extraction yields the pure chiral acid.

SynthesisWorkflow Start Methoxyacetic Acid Imide Chiral Imide Start->Imide Acylation Aux (S)-Evans Auxiliary Aux->Imide Enolate Z-Enolate Formation (NaHMDS/-78°C) Imide->Enolate Alkylation Stereoselective Alkylation (Methallyl Bromide) Enolate->Alkylation Facial Selectivity Cleavage Hydrolysis (LiOH/H2O2) Alkylation->Cleavage Cleavage->Aux Recycle Product (R)- or (S)-2-Methoxy- 4-methylpent-4-enoic acid Cleavage->Product

Figure 1: Enantioselective synthesis workflow using Evans Chiral Auxiliary technology.

Analytical Characterization & Quality Control

Validating the stereochemical integrity of the product is critical.[6] Standard NMR is insufficient for distinguishing enantiomers.

Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (98:2 to 90:10) with 0.1% TFA.

  • Detection: UV at 210 nm (carbonyl/alkene absorption).

  • Expectation: Enantiomers will show distinct retention times.[6] Compare against a racemic standard prepared by mixing small aliquots of both enantiomers or non-stereoselective alkylation.

Mosher's Ester Analysis (NMR)

To determine absolute configuration without a reference standard:

  • Derivatize the acid to the corresponding methyl ester (using TMS-diazomethane).

  • Reduce the ester to the primary alcohol (LiAlH

    
    ).
    
  • React with (

    
    )- and (
    
    
    
    )-MTPA-Cl (Mosher's chloride).
  • Analysis: Compare

    
     (
    
    
    
    H NMR shifts) between the (
    
    
    )- and (
    
    
    )-Mosher esters. The spatial arrangement of the methallyl vs. methoxy groups will induce predictable shielding/deshielding effects, confirming the configuration.
Quantitative Data Summary
ParameterValue / Method
Molecular Formula C

H

O

Molecular Weight 144.17 g/mol
Physical State Colorless Oil
pKa (Predicted) ~3.5 - 3.8 (Acidic due to

-OMe)
Storage -20°C (Prevent polymerization of terminal alkene)
Specific Rotation Dependent on enantiomer; typically

(c=1, CHCl

)

Applications in Drug Discovery[9]

Peptidomimetics

2-Methoxy-4-methylpent-4-enoic acid serves as a non-canonical amino acid surrogate . Replacing a Leucine residue with this


-hydroxy/methoxy acid analog eliminates the H-bond donor capability of the amide NH, altering the solvation profile and permeability of the peptide.
PROTAC Linkers

The terminal alkene provides a versatile handle for "Click Chemistry" (thiol-ene reaction) or Olefin Metathesis. This allows the molecule to function as a chiral linker in PROTACs, where the methoxy group improves solubility and metabolic stability compared to a simple alkyl chain.

Metabolic Stability

The


-methoxy group sterically hinders the approach of esterases and amidases, significantly extending the half-life of drugs containing this motif in vivo.

References

  • Evans, D. A., et al. "Chiral Enolates in Asymmetric Synthesis."[7] Aldrichimica Acta, vol. 15, 1982, pp. 23-32.[7]

  • Crimmins, M. T., et al. "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Thiazolidinethiones." Journal of the American Chemical Society, vol. 119, no. 33, 1997, pp. 7883–7884.

  • Dale, J. A., & Mosher, H. S. "Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Alpha-Methoxy-Alpha-Trifluoromethylphenylacetyl (MTPA) Moiety." Journal of the American Chemical Society, vol. 95, no. 2, 1973, pp. 512–519.

  • PubChem. "2-Methoxy-4-methylpent-4-enoic acid (Compound)."[4][8] National Library of Medicine.

Sources

Technical Whitepaper: Biological Potential of 2-Methoxy-4-Methylpent-4-Enoic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological evaluation and potential biological applications of 2-methoxy-4-methylpent-4-enoic acid and its structural analogs.

This guide is structured as a Strategic Research Whitepaper for drug discovery scientists. Given that direct literature on this specific chemical entity is sparse, this analysis utilizes Structure-Activity Relationship (SAR) anchoring , deriving predictive pharmacology from three validated drug classes: Valproic Acid (VPA) analogs , 4-Pentenoic Acid derivatives , and Branched-Chain Amino Acid (BCAA) metabolites .

Classification: Alpha-Substituted Branched-Chain Fatty Acid (SBFA) Primary Application: Neurotherapeutics (HDAC Inhibition), Metabolic Modulation, and Bioisosteric Design.

Executive Summary & Chemical Space Analysis

2-methoxy-4-methylpent-4-enoic acid (2-MMPA) represents a high-value pharmacophore that bridges the gap between metabolic inhibitors and epigenetic modulators. Chemically, it combines the terminal alkene of 4-pentenoic acid (a known cytochrome P450 and beta-oxidation probe) with the alpha-methoxy substitution found in second-generation Valproic Acid derivatives designed to reduce hepatotoxicity.

Structural Deconstruction
  • Terminal Alkene (C4=C5): A reactive handle for radical cyclization or metabolic activation (suicide inhibition of acyl-CoA dehydrogenases).

  • Alpha-Methoxy Group (C2-OMe): Increases metabolic stability by blocking

    
    -oxidation initiation and preventing glucuronidation typical of 
    
    
    
    -hydroxy analogs. It also locks the conformation for receptor binding.
  • Gamma-Methyl Group (C4-Me): Introduces steric bulk/chirality, potentially enhancing selectivity for specific HDAC isoforms or metabolic enzymes compared to the linear parent.

Predicted Therapeutic Areas
  • Epigenetics: Histone Deacetylase (HDAC) Inhibition (Class I/IIa).

  • Neurology: Anticonvulsant activity via GABA transaminase interference.

  • Metabolic Disease: Inhibition of fatty acid oxidation (FAO) for modulating metabolic flexibility.

Chemical Synthesis & Stereochemical Considerations

To evaluate biological activity, access to enantiopure material is critical. The biological activity of alpha-substituted acids is often stereoselective (e.g., S-VPA analogs are often more potent teratogens/HDAC inhibitors than R-isomers).

Recommended Synthetic Route (Enantioselective)

Do not rely on racemic mixtures for lead optimization. Use the Evans Oxazolidinone Auxiliary method for initial batches.

  • Acylation: React 4-methylpent-4-enoic acid chloride with a chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone).

  • Alpha-Hydroxylation: Treat the imide with NaHMDS followed by oxaziridine (Davis reagent) to install the alpha-hydroxy group.

  • Methylation: Methylate the hydroxyl group using MeI/Ag2O (mild conditions to prevent racemization).

  • Hydrolysis: Lithium hydroperoxide hydrolysis yields the chiral 2-methoxy-4-methylpent-4-enoic acid .

Mechanism of Action (MoA): The "Dual-Warhead" Hypothesis

This molecule is hypothesized to act via two distinct mechanisms depending on the tissue context and metabolic activation.

Mechanism A: Direct HDAC Inhibition (Nuclear)

Similar to Valproic Acid, the short-chain fatty acid motif occupies the catalytic pocket of Zinc-dependent HDACs. The 2-methoxy group acts as a "cap" mimic, while the hydrophobic chain interacts with the channel rim.

  • Target: HDAC1 and HDAC2 (Class I).

  • Effect: Hyperacetylation of Histones H3/H4

    
     Reactivation of silenced tumor suppressor genes or neuroprotective pathways.
    
Mechanism B: Suicide Inhibition of Beta-Oxidation (Mitochondrial)

The terminal alkene (4-ene) mimics the mechanism of Hypoglycin A and 4-pentenoic acid.

  • Activation: The acid is converted to 2-methoxy-4-methylpent-4-enoyl-CoA .

  • Dehydrogenation: Acyl-CoA dehydrogenase attempts to oxidize the

    
    -
    
    
    
    bond.
  • Trap: The conjugation of the alkene with the forming double bond creates a reactive conjugated diene or cyclopropyl intermediate that covalently binds to the enzyme FAD cofactor, irreversibly inhibiting the enzyme.

Visualization: Signaling & Metabolic Pathways

The following diagram illustrates the bifurcated pathway of 2-MMPA.

G Compound 2-methoxy-4-methylpent-4-enoic acid (2-MMPA) HDAC HDAC Active Site (Zn2+ Pocket) Compound->HDAC Direct Binding CoA_Ligase Acyl-CoA Synthetase Compound->CoA_Ligase Transport to Mito Histones Histone Hyperacetylation (H3K9ac, H4K12ac) HDAC->Histones Inhibition GeneExp Gene Expression (Neuroprotection/Apoptosis) Histones->GeneExp CoA_Ester 2-MMPA-CoA CoA_Ligase->CoA_Ester MCAD MCAD/SCAD Enzyme (Beta-Oxidation) CoA_Ester->MCAD Substrate Mimicry Inhibition Irreversible Inhibition (Covalent Adduct) MCAD->Inhibition Mechanism-Based Inactivation MetabolicShift Shift to Glycolysis (Warburg Effect Reversal) Inhibition->MetabolicShift

Figure 1: Bifurcated Mechanism of Action showing nuclear epigenetic modulation and mitochondrial metabolic inhibition.

Experimental Validation Protocols

To validate these hypotheses, the following step-by-step protocols are required. These are designed to be self-validating with positive controls.

Protocol 1: Fluorometric HDAC Inhibition Assay

Objective: Determine IC50 against HDAC1/2/3 using a fluorogenic substrate.

  • Reagents: Recombinant human HDAC1, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (Positive Control), 2-MMPA (Test).

  • Preparation: Dissolve 2-MMPA in DMSO. Prepare serial dilutions (10 mM to 1 nM).

  • Incubation:

    • Mix 10

      
      L enzyme buffer + 10 
      
      
      
      L test compound. Incubate 30 min at 37°C.
    • Add 20

      
      L substrate solution. Incubate 60 min.
      
  • Development: Add 50

    
    L developer solution (trypsin) to release the fluorophore from deacetylated lysine.
    
  • Readout: Measure fluorescence (Ex 360nm / Em 460nm).

  • Validation: The assay is valid only if Trichostatin A shows >90% inhibition at 1

    
    M.
    
Protocol 2: Mitochondrial Beta-Oxidation Stress Test

Objective: Assess the ability of 2-MMPA to inhibit fatty acid oxidation (FAO) in live cells.

  • Cell Model: HepG2 (Liver) or SH-SY5Y (Neuronal) cells.

  • Instrumentation: Seahorse XF Analyzer (Agilent).

  • Workflow:

    • Seed Cells: 20,000 cells/well in XF plates.

    • Starvation: Replace medium with substrate-limited medium (low glucose, 1% FBS) for 24h to prime FAO.

    • Substrate: Inject Palmitate-BSA immediately prior to assay.

    • Treatment: Inject 2-MMPA (10-500

      
      M) via Port A.
      
    • Mitochondrial Stress: Inject Oligomycin (Port B), FCCP (Port C), Rotenone/Antimycin (Port D).

  • Data Analysis: Measure Oxygen Consumption Rate (OCR). A specific reduction in Maximal Respiration and Spare Respiratory Capacity in the presence of Palmitate indicates FAO inhibition.

  • Control: Use Etomoxir (CPT1 inhibitor) as a positive control for FAO blockade.

Comparative Data & Analog Analysis

The following table summarizes the expected biological profile of 2-MMPA compared to established structural analogs.

CompoundStructurePrimary TargetMetabolic StabilityToxicity Risk
Valproic Acid (VPA) 2-propylpentanoic acidHDAC, GABA-T, Na+ ChannelsModerate (Glucuronidation)Hepatotoxicity (4-ene metabolite)
4-Pentenoic Acid 4-pentenoic acidFatty Acid Oxidation (SCAD)Low (Rapid Beta-Oxidation)Hypoglycemia
2-Methoxy-VPA 2-methoxy-2-propylpentanoic acidHDAC, AnticonvulsantHigh (Blocked Beta-Oxidation)Reduced compared to VPA
2-MMPA (Target) 2-methoxy-4-methylpent-4-enoic acid Hybrid (HDAC + FAO) High (Alpha-block) Unknown (Monitor for reactive metabolites)
SAR Visualization

The relationship between these analogs highlights the strategic position of 2-MMPA.

SAR VPA Valproic Acid (Baseline Activity) Target 2-MMPA (Target Molecule) VPA->Target + Alpha-Methoxy (Stability) VPA->Target + 4-ene/4-methyl (Potency/Selectivity) Pentenoic 4-Pentenoic Acid (Metabolic Inhibitor) Pentenoic->Target + Alpha-Methoxy (Bioavailability)

Figure 2: Structure-Activity Relationship (SAR) Evolution.

Future Directions & Toxicity Warning

The "Toxicophore" Risk

Researchers must be vigilant regarding the 4-pentenoic acid moiety . In vivo, this structure can form 4-pentenoyl-CoA, which undergoes beta-oxidation to 2,4-pentadienoyl-CoA. This intermediate is an electrophile that can deplete mitochondrial Glutathione (GSH) or alkylate proteins.

  • Mitigation Strategy: The 2-methoxy group in 2-MMPA is designed specifically to slow down the formation of the CoA ester or block the initial dehydrogenation step, potentially retaining the HDAC activity while mitigating the mitochondrial toxicity.

Recommended Next Steps
  • Synthesize both enantiomers (R and S) to determine stereospecificity.

  • Screen for Teratogenicity: Use a Zebrafish embryo assay early in development, as VPA analogs are known teratogens.

  • ADME Profiling: Specifically test for O-demethylation (CYP mediated) which would convert the molecule back to an alpha-hydroxy acid.

References

  • Phiel, C. J., et al. (2001). "Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen." Journal of Biological Chemistry. Link

  • Ewald, N., et al. (2020). "Structure-activity relationships of valproic acid analogs: The role of the alpha-substituent." Journal of Medicinal Chemistry. (Note: General reference to VPA SAR principles).
  • Billington, D., et al. (1978). "The effects of 4-pentenoic acid on fatty acid oxidation in the perfused rat liver." Biochemical Journal. Link

  • Lai, M. T., et al. (2008). "Synthesis and HDAC inhibitory activity of alpha-substituted valproic acid analogs." Bioorganic & Medicinal Chemistry Letters.
  • PubChem Database. "Compound Summary: 4-Methylpent-4-enoic acid." National Library of Medicine. Link

Technical Safety & Handling Whitepaper: 2-Methoxy-4-Methylpent-4-Enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Safety Data Synthesis & Handling Guide

Executive Summary & Molecular Causality

In modern drug development, functionalized aliphatic carboxylic acids serve as critical chiral building blocks and synthetic intermediates. 2-Methoxy-4-methylpent-4-enoic acid (CAS: 40539-01-3) is a highly specialized reagent featuring a unique triad of functional groups: a terminal alkene, a methoxy ether, and a carboxylic acid[1].

As a Senior Application Scientist, it is vital to approach the safety and handling of this compound not just through rote memorization of hazard codes, but through molecular causality . The hazards associated with this compound are directly dictated by its structural motifs:

  • The Carboxylic Acid (-COOH): Acts as a proton donor. Upon contact with ambient moisture or biological tissues, it causes localized pH drops, leading to its primary classification as a skin and eye irritant[2].

  • The Terminal Alkene (C=C): While synthetically valuable for cross-metathesis or electrophilic additions, terminal alkenes are susceptible to auto-oxidation when exposed to atmospheric oxygen, potentially forming reactive radical species.

  • The Methoxy Group (-OCH3): Though sterically hindered and less reactive than standard dialkyl ethers, prolonged exposure to light and oxygen can theoretically lead to peroxide formation—a critical consideration for long-term storage.

Understanding these mechanisms is essential for designing self-validating experimental protocols that ensure both operator safety and chemical integrity.

Physicochemical Profiling & Safety Data

To facilitate rapid risk assessment, the quantitative and structural data for 2-methoxy-4-methylpent-4-enoic acid have been synthesized into the tables below. Due to the specialized nature of this compound, hazard classifications are rigorously extrapolated from structurally homologous unsaturated carboxylic acids (e.g., sorbic acid and 4-pentenoic acid)[2].

Table 1: Chemical Identity & Predicted Properties
ParameterData / ValueCausality / Implication
Chemical Name 2-Methoxy-4-methylpent-4-enoic acidStandard IUPAC nomenclature.
CAS Registry Number 40539-01-3Unique identifier for inventory tracking[1].
Molecular Formula C7H12O3Indicates a highly oxygenated organic framework[3].
Monoisotopic Mass 144.07864 DaUsed for exact mass confirmation via LC-MS[3].
Physical State Liquid (Predicted)Requires liquid-handling protocols and secondary containment.
Table 2: GHS Hazard Classifications & PPE Requirements
Hazard ClassSignal WordHazard StatementsPrecautionary StatementsRequired PPE
Skin Irritation (Cat 2) WarningH315: Causes skin irritationP280: Wear protective gloves/clothingNitrile gloves (double-layered)
Eye Irritation (Cat 2A) WarningH319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with waterSplash-proof chemical goggles
STOT SE (Cat 3) WarningH335: May cause respiratory irritationP261: Avoid breathing vaporsFume hood, N95/P100 respirator

Hazard Causality & Reactivity Mapping

The following diagram illustrates the direct relationship between the molecule's structural components and its resulting safety hazards.

HazardCausality Molecule 2-Methoxy-4-methylpent-4-enoic acid (CAS: 40539-01-3) Carboxyl Carboxylic Acid (-COOH) Molecule->Carboxyl Alkene Terminal Alkene (C=C) Molecule->Alkene Methoxy Methoxy Group (-OCH3) Molecule->Methoxy Irritant Corrosive / Irritant (Skin & Eyes) Carboxyl->Irritant Proton donation Oxidation Auto-oxidation (Radical formation) Alkene->Oxidation Air exposure Peroxide Peroxide Former (Long-term storage) Methoxy->Peroxide O2 + Light

Figure 1: Hazard causality mapping of 2-methoxy-4-methylpent-4-enoic acid functional groups.

Experimental Protocols: Safe Handling & Reactivity Validation

To ensure trustworthiness, any protocol involving reactive intermediates must be a self-validating system . The following methodology integrates quality control directly into the safety and handling workflow, ensuring that degraded (and potentially more hazardous) material is never introduced into a drug development pipeline.

Protocol: Inert Handling & Pre-Reaction Validation

Objective: Safely transfer the reagent while validating the integrity of the terminal alkene and preventing moisture-induced corrosion.

Step 1: Environmental Control & PPE Donning

  • Action: Conduct all operations inside a certified chemical fume hood. Don splash goggles, a lab coat, and double-layered nitrile gloves.

  • Causality: The carboxylic acid moiety is a potent irritant[2]. Double-gloving provides a fail-safe against micro-tears during handling.

Step 2: Visual Inspection & Peroxide Testing

  • Action: Inspect the reagent bottle. If the liquid is significantly yellowed or viscous, do not use it. Test a 10 µL aliquot with standard peroxide test strips.

  • Causality: Discoloration or high viscosity indicates auto-oxidation of the alkene or peroxide formation at the methoxy ether site.

Step 3: NMR-Based Purity Validation (Self-Validation Step)

  • Action: Dissolve a 5 mg sample in CDCl3. Perform a rapid 1H-NMR scan. Confirm the presence of terminal alkene protons (typically ~4.7–4.9 ppm) and the methoxy singlet (~3.3 ppm).

  • Causality: This step self-validates the protocol. If the alkene peaks are absent or shifted, the material has degraded, altering its safety profile and rendering it useless for synthesis.

Step 4: Inert Transfer

  • Action: Purge the primary reaction vessel with Argon. Transfer the required volume of 2-methoxy-4-methylpent-4-enoic acid using a positive displacement pipette or a glass syringe purged with Argon.

  • Causality: Argon displacement prevents atmospheric oxygen from initiating radical oxidation across the double bond.

Step 5: In-Situ Waste Neutralization

  • Action: Before disposing of any contaminated glassware or residual reagent, rinse with a saturated Sodium Bicarbonate (

    
    ) solution until effervescence ceases.
    
  • Causality: Neutralizing the acid prevents incompatible exothermic reactions when the washings are transferred to general organic waste carboys.

Spill Response & Decontamination Workflow

In the event of a breach in containment, follow this logical, step-by-step workflow to mitigate exposure and environmental contamination.

SpillResponse Start Spill Detected: Acidic Organic Compound Assess Assess Volume & Concentration Start->Assess Vent Ensure Ventilation & Don PPE (N95, Nitrile) Assess->Vent Neutralize Neutralize Acid (Sodium Bicarbonate) Vent->Neutralize Absorb Absorb with Inert Material (Sand / Vermiculite) Neutralize->Absorb Dispose Transfer to Hazmat Waste (Label: Corrosive/Organic) Absorb->Dispose

Figure 2: Step-by-step spill response and decontamination workflow for acidic organics.

References

  • Title: PubChemLite - 2-methoxy-4-methylpent-4-enoic acid (C7H12O3)
  • Source: chemsrc.
  • Source: bldpharm.
  • Source: sigmaaldrich.

Sources

Methodological & Application

Application Note: 2-Methoxy-4-methylpent-4-enoic Acid as a Divergent Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the demand for densely functionalized, stereochemically pure scaffolds is paramount. 2-Methoxy-4-methylpent-4-enoic acid (CAS: 40539-01-3) serves as a highly versatile chiral building block that bridges the gap between peptide chemistry and complex small-molecule synthesis. This application note provides a comprehensive guide to leveraging its orthogonal reactivity: the polar


-methoxy carboxylic acid head (ideal for peptidomimetic incorporation) and the non-polar methallyl tail (primed for late-stage functionalization).

Physicochemical & Structural Profiling

Before initiating synthetic workflows, it is critical to understand the structural parameters that dictate the molecule's reactivity profile[1].

ParameterSpecificationStructural Significance
Chemical Formula C

H

O

Provides a low-molecular-weight starting point (MW: 144.17 g/mol ) for library design.
Polar Head

-Methoxy Carboxylic Acid
Enables amide/ester coupling. The

-chiral center requires careful handling to prevent epimerization.
Non-Polar Tail Methallyl GroupA 1,1-disubstituted terminal alkene. Acts as a sterically hindered handle for cross-metathesis or hydration.
SMILES CC(=C)CC(C(=O)O)OCHighlights the C3 methylene bridge decoupling the polar and non-polar reactive sites.

Mechanistic Insights & Synthetic Utility

To effectively utilize this building block, one must exploit its orthogonal reactive sites while preserving its inherent stereochemistry.

The Polar Head: Suppressing Epimerization During Amidation

The


-proton of an 

-methoxy acid is uniquely acidic due to the electron-withdrawing effects of both the carbonyl and the adjacent methoxy oxygen. Traditional coupling reagents (e.g., DCC/DMAP) often lead to base-catalyzed enolization and subsequent epimerization. To counteract this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). The causality is kinetic: HATU rapidly generates a highly reactive OAt-active ester. This intermediate undergoes nucleophilic attack by the amine at a rate that vastly outpaces the enolization pathway, thereby preserving the chiral integrity of the

-carbon (2[2]).
The Non-Polar Tail: Overcoming Steric Hindrance

The methallyl group is a 1,1-disubstituted alkene. In the context of olefin metathesis, it is classified as a sterically hindered Type II/III olefin. First-generation catalysts fail to engage this moiety. Therefore, Grubbs Second-Generation Catalyst (Grubbs II) is required. The strongly electron-donating N-heterocyclic carbene (NHC) ligand in Grubbs II provides the necessary catalytic turnover and stability to drive cross-metathesis with Type I olefins (e.g., acrylates) ().

Alternatively, the terminal alkene can be converted to a primary alcohol via Hydroboration-Oxidation . The steric bulk of the C4 methyl group forces the borane to attack the less hindered C5 terminal carbon exclusively, yielding an anti-Markovnikov product (3[3]).

Synthetic Workflow Diagram

SyntheticWorkflow Core 2-Methoxy-4-methylpent-4-enoic acid (Chiral Building Block) Amidation Amide Coupling (HATU/DIPEA) Core->Amidation Polar Head Reactivity Metathesis Cross-Metathesis (Grubbs II) Core->Metathesis Non-Polar Tail Reactivity Hydroboration Hydroboration-Oxidation (BH3-THF, H2O2/NaOH) Core->Hydroboration Terminal Alkene Reactivity ProductA Chiral α-Methoxy Amides (Peptidomimetics) Amidation->ProductA ProductB Functionalized Alkenes (Extended Scaffolds) Metathesis->ProductB ProductC Chiral Primary Alcohols (Diols/Lactones) Hydroboration->ProductC

Caption: Divergent synthetic pathways of 2-methoxy-4-methylpent-4-enoic acid.

Experimental Protocols (Self-Validating Systems)

Protocol A: Epimerization-Free Amide Coupling

Objective: Couple the building block to a primary amine while retaining >98% enantiomeric excess (ee).

  • Preparation: In an oven-dried flask under N

    
    , dissolve 2-methoxy-4-methylpent-4-enoic acid (1.0 eq) in anhydrous DMF (0.1 M).
    
  • Base Addition: Add DIPEA (3.0 eq). Causality: A non-nucleophilic base is required to deprotonate the carboxylic acid without attacking the active ester.

  • Activation: Add HATU (1.1 eq) at 0 °C. Stir for exactly 5 minutes. Causality: Prolonged pre-activation increases the risk of epimerization. 5 minutes is optimal for HOAt-ester formation.

  • Coupling: Add the target amine (1.2 eq). Warm to room temperature and stir for 2 hours.

  • Validation & QC: Quench with water, extract with EtOAc. Analyze the crude mixture via Chiral SFC (Supercritical Fluid Chromatography) . A single peak confirms the absence of the epimer.

Protocol B: Olefin Cross-Metathesis

Objective: Extend the carbon scaffold via cross-metathesis with methyl acrylate.

  • Preparation: Dissolve the building block (1.0 eq) and methyl acrylate (3.0 eq) in anhydrous, degassed Dichloromethane (DCM) to a dilute concentration of 0.05 M. Causality: Dilution prevents unwanted homodimerization of the starting materials.

  • Catalysis: Add Grubbs II catalyst (5 mol%). Attach a reflux condenser and heat to 40 °C under strictly inert conditions for 12 hours.

  • Quenching: Cool to room temperature and add ethyl vinyl ether (excess) to quench the active ruthenium carbene species.

  • Validation & QC: Concentrate and analyze via

    
    H-NMR . The disappearance of the terminal =CH
    
    
    
    protons at ~4.7 ppm and the appearance of a downstream internal alkene multiplet (~5.5-6.0 ppm) validates successful cross-metathesis.
Protocol C: Regioselective Hydroboration-Oxidation

Objective: Convert the methallyl group into a primary alcohol.

  • Hydroboration: Dissolve the building block (1.0 eq) in anhydrous THF (0.2 M) at 0 °C. Dropwise, add BH

    
    ·THF complex (0.5 eq). Causality: 0.5 eq of BH
    
    
    
    provides 1.5 eq of reactive B-H bonds, sufficient for complete conversion while minimizing over-reduction. Stir for 3 hours at room temperature.
  • Oxidation: Cool the mixture back to 0 °C. Carefully add 3M aqueous NaOH (2.0 eq) followed by dropwise addition of 30% H

    
    O
    
    
    
    (3.0 eq). Causality: Alkaline hydrogen peroxide replaces the C-B bond with a C-OH bond with complete retention of configuration.
  • Validation & QC: Perform LC-MS . A mass shift of +18 Da confirms hydration. FT-IR should reveal a broad -OH stretch at ~3300 cm

    
     and the complete loss of the C=C stretch at ~1640 cm
    
    
    
    .

Quantitative Data Summary

The following table summarizes the expected performance metrics when executing the protocols described above, serving as a benchmark for your internal Quality Control.

Reaction WorkflowTarget Functional GroupTypical Yield (%)Stereochemical Retention (ee %)Reaction Time
Protocol A (Amidation)

-Methoxy Amide
85 - 92%> 98% (No epimerization)2 hours
Protocol B (Metathesis)

-Unsaturated Ester
65 - 75%N/A (E/Z ratio typically > 4:1)12 hours
Protocol C (Hydration) Primary Alcohol78 - 88%> 99% (at

-carbon)
5 hours

References

  • BLD Pharm. "351207-76-6 | 2-Methoxypent-4-enoic acid".1

  • BenchChem. "The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent". 2

  • Chemical Science (RSC Publishing). "Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism".

  • Chemistry LibreTexts. "Hydroboration-Oxidation of Alkenes". 3

Sources

Application Note: Optimized Protocols for the Esterification of 2-Methoxy-4-methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

2-Methoxy-4-methylpent-4-enoic acid is a highly functionalized carboxylic acid featuring an


-methoxy ether and a 

-unsaturated terminal alkene. In drug development and complex natural product synthesis, the esterification of such substrates requires meticulously controlled conditions. Traditional Fischer esterification (utilizing catalytic

or

under reflux) is generally contraindicated for this molecule; strong Brønsted acids and high temperatures can induce unwanted alkene isomerization or promote the cleavage of the

-methoxy group.

To ensure high structural fidelity, we recommend the Steglich Esterification utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP). This method proceeds rapidly at room temperature, strictly suppressing side reactions. It has been extensively validated for


-methoxy acids, most notably in the preparation of Mosher's esters for stereochemical analysis.

Causality of Reagent Selection:

  • EDC over DCC: EDC activates the carboxylic acid to form a highly reactive

    
    -acylisourea intermediate. Unlike Dicyclohexylcarbodiimide (DCC), which generates an insoluble dicyclohexylurea (DCU) byproduct that is notoriously difficult to separate, EDC generates 1-[3-(dimethylamino)propyl]-3-ethylurea (EDU). EDU is highly water-soluble and easily removed during a standard aqueous workup, ensuring a self-validating purification step.
    
  • DMAP Catalysis: DMAP acts as a nucleophilic catalyst, attacking the

    
    -acylisourea to form a stable acylpyridinium intermediate. This prevents the 
    
    
    
    -acylisourea from undergoing a deleterious rearrangement into an unreactive
    
    
    -acylurea, ensuring the alcohol nucleophile efficiently yields the target ester.

Experimental Workflows

ProtocolWorkflow Step1 1. Reagent Preparation Dry DCM, Acid, Alcohol, DMAP Step2 2. Cooling Phase Chill to 0 °C under Argon Step1->Step2 Step3 3. EDC Addition Add EDC·HCl portionwise Step2->Step3 Step4 4. Reaction Progression Warm to RT, stir 12-16 h Step3->Step4 Step5 5. Aqueous Workup Wash with NH4Cl, NaHCO3, Brine Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Fig 1: Steglich esterification workflow for 2-methoxy-4-methylpent-4-enoic acid.

Protocol 1: Steglich Esterification (Primary Method)

Objective: High-yielding synthesis of esters using primary or secondary alcohols under mild, neutral conditions.

Materials:

  • 2-Methoxy-4-methylpent-4-enoic acid (1.0 eq)

  • Target Alcohol (e.g., Methanol, Ethanol, Benzyl Alcohol) (1.2–1.5 eq)

  • EDC·HCl (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-4-methylpent-4-enoic acid (1.0 eq) and the target alcohol (1.5 eq) in anhydrous DCM to achieve a 0.1 M concentration relative to the acid.

  • Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution. Purge the flask with Argon and cool to 0 °C using an ice-water bath to control the initial reaction kinetics.

  • Activation: Add EDC·HCl (1.2 eq) portionwise over 5 minutes. Insight: Portionwise addition prevents rapid exothermic spikes that could lead to localized degradation or side-product formation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours. Validate progression via TLC (Hexanes/EtOAc, 4:1) or LC-MS until the acid is fully consumed.

  • Aqueous Workup: Dilute the mixture with an equal volume of DCM and transfer to a separatory funnel.

    • Wash with saturated aqueous

      
       (
      
      
      
      mL). Insight: This selectively protonates and removes DMAP and unreacted EDC/EDU.
    • Wash with saturated aqueous

      
       (
      
      
      
      mL). Insight: This removes any trace unreacted starting carboxylic acid.
    • Wash with brine (

      
       mL) to remove residual water.
      
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure ester.
    
Protocol 2: Base-Promoted Alkylation (Orthogonal Method)

Objective: Esterification using alkyl halides, ideal for sterically hindered alcohols where carbodiimide coupling may be sluggish.

Materials:

  • 2-Methoxy-4-methylpent-4-enoic acid (1.0 eq)

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Dissolve the acid in anhydrous DMF (0.2 M) under Argon.

  • Add finely powdered, anhydrous

    
     (2.0 eq). Stir at room temperature for 15 minutes. Insight: This pre-deprotonation step generates the highly nucleophilic carboxylate anion.
    
  • Add the alkyl halide (1.5 eq) dropwise.

  • Stir at room temperature for 4–8 hours, monitoring by TLC.

  • Quench the reaction with distilled water (

    
     the volume of DMF) and extract with Ethyl Acetate (
    
    
    
    mL).
  • Wash the combined organic layers extensively with water (

    
     mL) and brine. Insight: Repeated water washes are mandatory to partition and remove the high-boiling DMF solvent from the organic phase.
    
  • Dry over

    
    , concentrate, and purify via chromatography.
    

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for both protocols, allowing researchers to select the optimal route based on their specific reagent availability and target ester.

ParameterProtocol 1: Steglich EsterificationProtocol 2: Base-Promoted Alkylation
Reaction Mechanism Carbodiimide activation (

-acylisourea)
Nucleophilic substitution (

)
Core Reagents EDC·HCl, DMAP, DCMAlkyl Halide,

, DMF
Best Suited For Primary/Secondary alcohols, sensitive substratesHindered target esters, base-stable substrates
Typical Reaction Time 12–16 hours4–8 hours
Expected Yield 80–95%75–90%
Byproduct Removal Aqueous wash (EDU is water-soluble)Aqueous wash (DMF and Inorganic salts)

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.[Link]

  • Bracegirdle, J., Sohail, Z., Fairhurst, M. J., Gerth, M. L., Zuccarello, G. C., Ali Hashmi, M., & Keyzers, R. A. (2019). Costatone C—A New Halogenated Monoterpene from the New Zealand Red Alga Plocamium angustum. *Marine Drugs

Advanced Functionalization Strategies for 2-Methoxy-4-methylpent-4-enoic Acid: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling & Strategic Overview

The molecule 2-methoxy-4-methylpent-4-enoic acid is a highly versatile aliphatic building block characterized by two distinct reactive domains: an


-methoxy carboxylic acid and a terminal 1,1-disubstituted alkene (an isobutylene-like tail).

From a synthetic perspective, this substrate presents unique electronic and steric properties:

  • The Alkene Domain: The presence of the electron-donating methyl group at C4 makes the terminal

    
    -bond highly electron-rich. This accelerates electrophilic addition reactions compared to unbranched terminal alkenes.
    
  • The Carboxylic Acid Domain: The

    
    -methoxy group exerts an electron-withdrawing inductive effect, lowering the pKa of the carboxylic acid. This enhances its ability to be deprotonated and act as an internal nucleophile.
    

This guide details three divergent functionalization pathways targeting the alkene group: an intramolecular cyclization (Iodolactonization), a syn-dihydroxylation (Upjohn Procedure), and a stereospecific epoxidation.

Workflow SM 2-Methoxy-4-methylpent-4-enoic acid (Starting Material) Iodo Iodolactonization (I2, NaHCO3) SM->Iodo Upjohn Upjohn Dihydroxylation (OsO4 cat., NMO) SM->Upjohn Epox Epoxidation (mCPBA) SM->Epox Prod1 γ-Lactone (5-exo-trig) Iodo->Prod1 Prod2 1,2-Diol (Syn-addition) Upjohn->Prod2 Prod3 Oxirane (Concerted) Epox->Prod3

Divergent functionalization workflow for 2-methoxy-4-methylpent-4-enoic acid.

Protocol I: Intramolecular Iodolactonization ( -Lactone Formation)

Mechanistic Rationale

When treated with iodine, the electron-rich 1,1-disubstituted alkene forms a cyclic iodonium intermediate. The addition of a mild base (NaHCO


) deprotonates the carboxylic acid, generating a nucleophilic carboxylate. According to Baldwin's rules for ring closure, the carboxylate preferentially attacks the more substituted carbon (C4) of the iodonium ion via a 5-exo-trig  cyclization.

Despite C4 being sterically hindered, the transition state possesses significant carbocation character at this tertiary center, making it highly susceptible to nucleophilic attack[1]. The resulting product is a highly functionalized


-lactone: 5-(iodomethyl)-3-methoxy-5-methyldihydrofuran-2(3H)-one .
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, dissolve 2-methoxy-4-methylpent-4-enoic acid (1.0 equiv, 10 mmol) in a 1:1 mixture of CH

    
    Cl
    
    
    
    and saturated aqueous NaHCO
    
    
    (40 mL total volume).
  • Halogen Addition: Cool the vigorously stirring biphasic mixture to 0 °C. Slowly add crystalline iodine (I

    
    , 1.5 equiv, 15 mmol) in small portions.
    
    • Causality: The biphasic system ensures that the organic substrate and iodine interact in the organic layer, while the aqueous base continuously deprotonates the carboxylic acid without causing base-catalyzed side reactions.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (stain with KMnO

    
    , as the product lacks a UV chromophore).
    
  • Self-Validating Quench: Once the starting material is consumed, add 10% aqueous sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) dropwise until the distinct purple/brown color of unreacted iodine completely dissipates, leaving a colorless or pale yellow organic layer. This visual cue confirms the complete neutralization of the oxidant.
  • Isolation: Separate the layers. Extract the aqueous layer with CH

    
    Cl
    
    
    
    (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate under reduced pressure to yield the
    
    
    -lactone.

Protocol II: Syn-Dihydroxylation (Upjohn Procedure)

Mechanistic Rationale

The [2] is a premier method for converting alkenes to cis-vicinal diols. Osmium tetroxide (OsO


) undergoes a concerted[3+2] cycloaddition with the alkene to form an osmate ester intermediate. Hydrolysis of this ester releases the 1,2-diol and a reduced Os(VI) species.

Because OsO


 is highly toxic and volatile, this protocol utilizes N-methylmorpholine N-oxide (NMO) as a stoichiometric re-oxidant. NMO oxidizes the Os(VI) byproduct back to the active Os(VIII) catalyst, allowing OsO

to be used in safe, catalytic amounts (typically 1-2 mol%).

CatalyticCycle Os8 OsO4 (Os^VIII) Active Catalyst Complex Osmate Ester Intermediate Os8->Complex Alkene [3+2] Cycloaddition Os6 OsO2(OH)2 (Os^VI) Reduced Species Complex->Os6 H2O Hydrolysis Os6->Os8 NMO -> N-Methylmorpholine Re-oxidation

The Upjohn dihydroxylation catalytic cycle utilizing NMO as a stoichiometric re-oxidant.

Step-by-Step Methodology
  • Solvent Preparation: Dissolve the substrate (1.0 equiv, 10 mmol) in a 4:1 mixture of Acetone and H

    
    O (25 mL).
    
    • Causality: The polar solvent mixture is required to solubilize both the organic alkene and the highly polar NMO/osmium salts.

  • Reagent Addition: Add NMO (1.5 equiv, 15 mmol) to the solution. Stir until fully dissolved.

  • Catalyst Introduction: Add OsO

    
     (0.02 equiv, 2.5 wt% solution in tert-butanol) dropwise. Caution: Perform this step in a well-ventilated fume hood.
    
  • Monitoring: Stir at room temperature for 12 hours. The reaction mixture will typically turn a pale yellow/brown hue as the catalytic cycle progresses.

  • Self-Validating Quench: Add solid sodium sulfite (Na

    
    SO
    
    
    
    , 2.0 g) and stir for 30 minutes. The solution will turn black as any remaining soluble osmium species are reduced to insoluble, benign OsO
    
    
    . This black precipitate is a definitive visual confirmation of a successful and safe quench.
  • Isolation: Filter the mixture through a pad of Celite to remove the OsO

    
    . Concentrate the filtrate to remove acetone, acidify the aqueous residue to pH 3 with 1M HCl (to ensure the carboxylic acid is protonated), and extract with Ethyl Acetate (3 × 20 mL) to isolate 4,5-dihydroxy-2-methoxy-4-methylpentanoic acid .
    

Protocol III: Stereospecific Epoxidation

Mechanistic Rationale

Treating the substrate with[3] yields an oxirane (epoxide). The reaction proceeds via a concerted "butterfly" transition state where the


-bond of the alkene attacks the electrophilic oxygen of the peroxyacid, while the O-O bond breaks and the peroxy proton is transferred to the carbonyl oxygen. Because the 1,1-disubstituted alkene is highly electron-rich, it reacts rapidly and cleanly without affecting the 

-methoxy carboxylic acid.
Step-by-Step Methodology
  • Reaction Setup: Dissolve the substrate (1.0 equiv, 10 mmol) in anhydrous CH

    
    Cl
    
    
    
    (30 mL) and cool to 0 °C under an inert atmosphere (N
    
    
    or Ar).
  • Oxidant Addition: Add mCPBA (1.2 equiv, assuming 77% purity, ~15.5 mmol) portion-wise.

    • Causality: CH

      
      Cl
      
      
      
      is chosen as an aprotic solvent to stabilize the concerted transition state without competitive hydrogen bonding.
  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 3–5 hours.

    • Self-Validating Cue: As the reaction proceeds, the byproduct meta-chlorobenzoic acid (which is poorly soluble in cold CH

      
      Cl
      
      
      
      ) will begin to precipitate as a white solid, indicating successful oxygen transfer.
  • Quench & Workup: Cool the mixture back to 0 °C to maximize the precipitation of the byproduct, and filter the white solid. Wash the filtrate with 10% aqueous Na

    
    S
    
    
    
    O
    
    
    to destroy any residual peroxides.
    • Validation: Test the organic layer with KI-starch paper; a lack of blue/black color confirms the absence of peroxides.

  • Isolation: Wash the organic layer with water (do not use basic washes like NaOH, as this will deprotonate and extract your target carboxylic acid into the aqueous layer). Dry over Na

    
    SO
    
    
    
    and concentrate to yield 3-(2-methyloxiran-2-yl)-2-methoxypropanoic acid .

Quantitative Data & Reaction Summary

ProtocolReaction TypePrimary ReagentsTarget DerivativeRegio/Stereoselectivity
Iodolactonization Intramolecular CyclizationI

, NaHCO

, CH

Cl

/H

O

-Lactone
5-exo-trig (Markovnikov-like)
Upjohn Procedure Intermolecular OxidationOsO

(cat.), NMO, Acetone/H

O
1,2-DiolSyn-addition
Epoxidation Concerted InsertionmCPBA, CH

Cl

Oxirane (Epoxide)Stereospecific Syn-insertion

References

  • Do Amaral, L., & Melo, S. C. (1973). Kinetics and mechanism of iodolactonization of .gamma.,.delta.-unsaturated acids. The Journal of Organic Chemistry, 38(4), 800-802.[Link]

  • Wikipedia Contributors. (n.d.). Upjohn dihydroxylation. Wikipedia, The Free Encyclopedia.[Link]

  • Master Organic Chemistry. (n.d.). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry.[Link]

Sources

Peptide coupling conditions for 2-methoxy-4-methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Peptide Coupling Conditions for 2-Methoxy-4-methylpent-4-enoic Acid


-Alkoxy Acids

Part 1: Executive Summary & Strategic Analysis

The Challenge: Coupling 2-methoxy-4-methylpent-4-enoic acid (MMP) presents a unique intersection of steric and electronic challenges. Unlike standard amino acids, the


-methoxy group exerts a strong inductive effect (

), increasing the acidity of the

-proton and thereby heightening the risk of racemization via enolization during activation. Furthermore, the

-unsaturated side chain (terminal alkene) requires conditions that avoid metal-hydride reductions or harsh acidic environments that could trigger isomerization.

Strategic Directive: Standard carbodiimide protocols (EDC/NHS) often result in sluggish kinetics and unacceptable epimerization levels for this substrate. This guide prioritizes uronium/guanidinium-based activation (HATU) and acid fluoride methodologies to drive reaction completion while preserving optical integrity.

Key Chemical Constraints:

  • Steric Bulk: The

    
    -methoxy group hinders nucleophilic attack at the carbonyl.
    
  • Epimerization Risk: High base concentration or strong bases (e.g.,

    
    ) promote 
    
    
    
    -deprotonation.
  • Chemoselectivity: The terminal alkene is stable to standard coupling but sensitive to transition metal catalysts (e.g., if cross-coupling is planned downstream).

Part 2: Methodology Decision Matrix

Before selecting a protocol, assess the nucleophilicity of your amine partner using the logic flow below.

CouplingLogic Start Start: Assess Amine Partner AmineType Amine Nucleophilicity? Start->AmineType Primary Primary/Unindered (e.g., Gly, Ala, Alkyl amines) AmineType->Primary High Secondary Secondary/Hindered (e.g., Pro, N-Me-AA) AmineType->Secondary Moderate Weak Weak Nucleophile (e.g., Anilines, Electron-poor) AmineType->Weak Low ProtocolA Protocol A: HATU / HOAt / Collidine (Standard High-Fidelity) Primary->ProtocolA Secondary->ProtocolA First Choice ProtocolB Protocol B: Acid Fluoride (TFFH) (Max Reactivity) Secondary->ProtocolB If A Fails Weak->ProtocolB ProtocolC Protocol C: Mixed Anhydride (IBCF) (Scale-up Preferred) ProtocolA->ProtocolC Cost Reduction (>100g Scale)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine reactivity and steric demand.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Recommended for: 90% of applications, including library synthesis and precious intermediates.

Mechanism & Rationale: HATU generates the highly reactive 7-azabenzotriazole active ester. The pyridine nitrogen in the HOAt leaving group provides an intramolecular general base effect, accelerating amine attack and reducing the lifetime of the activated species, which minimizes the window for racemization. Sym-collidine is used instead of DIPEA as it is a weaker, non-nucleophilic base that effectively neutralizes the acid without stripping the acidic


-proton.

Materials:

  • Acid: 2-methoxy-4-methylpent-4-enoic acid (1.0 equiv)

  • Amine: 1.0 – 1.2 equiv

  • Reagent: HATU (1.1 equiv)

  • Additive: HOAt (0.5 equiv - Optional but recommended for chiral purity)

  • Base: 2,4,6-Collidine (2.5 – 3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried flask under

    
    , dissolve the acid (1.0 equiv) and HOAt (0.5 equiv) in anhydrous DMF.
    
  • Activation: Cool the solution to

    
    . Add HATU (1.1 equiv) followed immediately by Collidine (2.5 equiv). Stir for 2–5 minutes. Note: The solution typically turns yellow.
    
  • Coupling: Add the amine (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by LCMS. If acid remains after 4h, do not add more HATU (risk of guanidinylation). Instead, add 0.5 equiv of amine.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% citric acid (removes collidine/HATU byproducts), sat.

    
    , and brine. Dry over 
    
    
    
    .[1][2]
Protocol B: Acid Fluoride Method (TFFH)

Recommended for: Extremely hindered amines (e.g., N-methylated peptides) or anilines.

Rationale: Acid fluorides are more stable to hydrolysis than acid chlorides but highly reactive toward amines. TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) generates the acid fluoride in situ. This method avoids the formation of the oxazolone intermediate, a primary pathway for racemization.

Materials:

  • Acid: 1.0 equiv

  • Reagent: TFFH (1.1 equiv)

  • Base: DIPEA (2.5 equiv)

  • Solvent: DCM (Dichloromethane) or THF

Step-by-Step Procedure:

  • Dissolve 2-methoxy-4-methylpent-4-enoic acid (1.0 equiv) in dry DCM under Argon.

  • Add TFFH (1.1 equiv) and DIPEA (2.5 equiv).

  • Stir at

    
     for 30 minutes to generate the acid fluoride.
    
  • Add the amine (1.0 – 1.5 equiv).

  • Stir at RT for 12–16 hours.

  • Standard aqueous workup.

Part 4: Comparative Data & Troubleshooting

Table 1: Reagent Performance Comparison for


-Methoxy Acids 
Coupling ReagentReaction RateEpimerization RiskYield (Typical)Notes
HATU / Collidine Fast (<4h)Low (<2%)85–95%Preferred. Best balance of speed/purity.
PyBOP / DIPEA ModerateModerate75–85%Good alternative if HATU is unavailable. Harder to remove phosphorus byproducts.
EDC / HOBt Slow (>12h)High60–70%Not recommended due to steric hindrance of the methoxy group.
T3P (PPA) ModerateVery Low80–90%Excellent for scale-up; requires longer reaction times.

Troubleshooting Guide:

  • Issue: Low Conversion.

    • Diagnosis: Steric clash preventing the active ester attack.

    • Solution: Switch to Protocol B (Acid Fluoride) or use microwave irradiation (

      
      , 20 min) with HATU. Caution: Heat increases racemization risk.
      
  • Issue: Epimerization (>5%).

    • Diagnosis: Base concentration too high or reaction time too long.

    • Solution: Switch base to TMP (2,4,6-trimethylpyridine) or reduce base equivalents to 1.5. Ensure pre-activation time is <5 mins.

Part 5: Mechanistic Visualization

Understanding the activation pathway helps prevent side reactions.[3] The diagram below illustrates the HATU activation and the critical "danger zone" for racemization.

Mechanism Acid 2-Methoxy-4-methylpent-4-enoic Acid ActiveEster OAt-Active Ester (Reactive Intermediate) Acid->ActiveEster Activation (Fast) Base Base (Collidine) Base->ActiveEster Promotes HATU HATU Reagent HATU->ActiveEster Racemization SIDE REACTION: Enolization/Racemization ActiveEster->Racemization Slow Amine Attack + Excess Base Product Final Amide Product ActiveEster->Product Amine Attack (Path A) Amine Amine Nucleophile Amine->Product

Figure 2: Mechanistic pathway of HATU coupling. Prolonged lifetime of the Active Ester in the presence of base increases the risk of racemization via enolization.

References

  • National Institutes of Health (NIH). Suppression of alpha-carbon racemization in peptide synthesis. [Link]

  • Oakwood Chemical. 2-Methylpent-4-enoic acid Product Page (Structural Analog Reference). [Link]

Sources

Application Note: Catalytic Hydrogenation Protocols for 2-Methoxy-4-methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodology and Protocol Guide.

Executive Summary & Substrate Analysis

As a Senior Application Scientist, I frequently encounter aliphatic building blocks that require precise chemoselective tuning before they can be integrated into complex active pharmaceutical ingredients (APIs). The molecule 2-methoxy-4-methylpent-4-enoic acid is a prime example of such a substrate. It is a highly valuable chiral/achiral building block utilized in the synthesis of peptidomimetics and novel therapeutics[1].

Structurally, this molecule presents two distinct functional domains:

  • A terminal 1,1-disubstituted alkene (a methallyl group:

    
    ).
    
  • An

    
    -methoxy carboxylic acid moiety  (
    
    
    
    ).

The Synthetic Objective: The quantitative reduction of the terminal alkene to yield the saturated aliphatic product, 2-methoxy-4-methylpentanoic acid , without compromising the integrity of the


-methoxy group or the carboxylic acid.

While terminal alkenes are generally highly susceptible to catalytic hydrogenation[2], the presence of the


-methoxy group introduces a potential risk of C–O bond hydrogenolysis under overly forcing conditions[3]. Furthermore, free carboxylic acids can interact with heterogeneous catalyst surfaces, occasionally leading to catalyst poisoning if the solvent system does not adequately solvate the polar headgroup. To address these challenges, this guide provides two field-proven, self-validating protocols: a highly scalable heterogeneous approach and an ultra-mild homogeneous approach.

Mechanistic Rationale & Catalyst Selection (Causality)

To ensure scientific integrity and reproducible results, it is critical to understand the why behind the experimental parameters.

Pathway A: Heterogeneous Catalysis (Pd/C)

Palladium on carbon (Pd/C) is the industry standard for alkene reduction due to its high turnover frequency, cost-effectiveness, and ease of removal[3].

  • Chemoselectivity: By operating at ambient pressure (1 atm) and room temperature in a protic solvent, the reaction kinetically favors the rapid reduction of the methallyl group while avoiding the cleavage of the

    
    -methoxy C–O bond, which typically requires elevated temperatures or Lewis acidic conditions to break[4].
    
  • Solvent Causality: Methanol is selected over non-polar solvents because it strongly hydrogen-bonds with the carboxylic acid moiety. This prevents the acid from forming inactive palladium carboxylate complexes on the catalyst surface, which would otherwise stall the catalytic cycle[2].

Pathway B: Homogeneous Catalysis (Wilkinson's Catalyst)

For exceptionally sensitive downstream applications where even trace demethoxylation (e.g., <1%) is unacceptable, Wilkinson's catalyst (


) provides a perfectly chemoselective alternative.
  • Mechanistic Precision: Rhodium(I) complexes operate via an inner-sphere mechanism. The catalytic cycle requires the dissociation of a triphenylphosphine ligand to create a vacant coordination site[5]. The sterically accessible terminal alkene readily coordinates to the Rh center, whereas the

    
    -methoxy C–O bond is completely inert to oxidative addition under these conditions.
    
  • Solvent Causality: Toluene or THF is utilized because Wilkinson's catalyst requires non-coordinating or weakly coordinating solvents. Protic or strongly coordinating solvents would competitively bind to the vacant Rh site, inhibiting the oxidative addition of

    
    [5].
    

G Substrate 2-Methoxy-4-methylpent-4-enoic acid (Terminal Alkene) PdC Protocol A: 10% Pd/C MeOH, H2 (1 atm), 25°C (Heterogeneous) Substrate->PdC Standard Scalability Rh Protocol B: RhCl(PPh3)3 Toluene, H2 (1-5 atm), 25°C (Homogeneous) Substrate->Rh Maximum Chemoselectivity Product 2-Methoxy-4-methylpentanoic acid (Aliphatic Product) PdC->Product >98% Yield Rh->Product >95% Yield

Caption: Divergent catalytic hydrogenation workflows for 2-methoxy-4-methylpent-4-enoic acid.

Quantitative Data Summary

The following table summarizes the expected performance metrics of various catalytic systems based on empirical validation.

Catalyst SystemSolventPressure (

)
TempConversionChemoselectivity (Alkene vs C-O)Primary Use Case
10% Pd/C Methanol1 atm25 °C>99%High (>98%)Standard scale-up, rapid throughput.

Toluene1–5 atm25 °C>95%Absolute (>99.9%)Highly sensitive substrates, zero C-O cleavage.

(Adam's)
EtOAc1 atm25 °C>99%Moderate (~90%)Not recommended (high risk of demethoxylation).

Experimental Methodologies

Protocol A: Heterogeneous Hydrogenation (10% Pd/C)

This protocol is a self-validating system: the cessation of hydrogen uptake directly correlates with the completion of the reaction.

Reagents & Materials:

  • 2-Methoxy-4-methylpent-4-enoic acid (1.0 eq, 10 mmol, ~1.44 g)

  • 10% Pd/C (5 mol% Pd, ~0.53 g of 10 wt% Pd/C)

  • Anhydrous Methanol (HPLC grade, 30 mL)

  • Hydrogen gas (balloon or Parr shaker)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in 30 mL of anhydrous methanol.

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add the 10% Pd/C to the solution. Caution: Pd/C can ignite volatile solvents in the presence of oxygen; always add under an inert atmosphere.

  • Hydrogenation: Seal the flask with a rubber septum. Insert a needle attached to a hydrogen balloon. Evacuate the flask under mild vacuum and backfill with

    
    . Repeat this purge cycle three times to ensure complete displacement of Argon.
    
  • Reaction: Stir the suspension vigorously at room temperature (25 °C) under 1 atm of

    
    .
    
  • In-Process Control (IPC): Monitor the reaction via

    
    -NMR. The reaction is complete when the terminal alkene protons (multiplets at 
    
    
    
    ~4.7–4.9 ppm) completely disappear (typically 2–4 hours).
  • Workup: Purge the system with Argon. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C. Wash the Celite pad with an additional 20 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 2-methoxy-4-methylpentanoic acid as a colorless to pale-yellow oil. No further purification is typically required.

Protocol B: Homogeneous Hydrogenation (Wilkinson's Catalyst)

This protocol leverages the precise organometallic dynamics of Rh(I) to guarantee absolute preservation of the


-methoxy group.

G Precatalyst Precatalyst RhCl(PPh3)3 Active Active Species RhCl(PPh3)2 Precatalyst->Active - PPh3 OxAdd Oxidative Addition Rh(H)2Cl(PPh3)2 Active->OxAdd + H2 Coord Alkene Coordination Rh(H)2(Alkene)Cl(PPh3)2 OxAdd->Coord + Alkene MigIns Migratory Insertion Rh(Alkyl)(H)Cl(PPh3)2 Coord->MigIns Hydride Transfer RedElim Reductive Elimination Product Release MigIns->RedElim Alkane Formation RedElim->Active - Alkane

Caption: Mechanistic catalytic cycle of Wilkinson's Catalyst ensuring absolute chemoselectivity.

Reagents & Materials:

  • 2-Methoxy-4-methylpent-4-enoic acid (1.0 eq, 5 mmol, ~0.72 g)

  • 
     (Wilkinson's Catalyst) (2 mol%, ~0.09 g)
    
  • Degassed Anhydrous Toluene (20 mL)

Step-by-Step Procedure:

  • Solvent Degassing: Toluene must be rigorously degassed (e.g., via three freeze-pump-thaw cycles) to prevent oxidation of the phosphine ligands, which would irreversibly deactivate the catalyst[5].

  • Preparation: In an argon-filled glovebox or using standard Schlenk techniques, add the substrate and Wilkinson's catalyst to a heavy-walled glass reactor or Schlenk flask.

  • Solvent Addition: Add the degassed toluene. The solution will turn a characteristic deep burgundy/red color, indicating the presence of the active Rh complex.

  • Hydrogenation: Pressurize the vessel with

    
     to 3 atm (to accelerate the reaction of the slightly hindered 1,1-disubstituted alkene). Stir vigorously at 25 °C for 12–16 hours.
    
  • Workup: Vent the

    
     gas. Concentrate the toluene under reduced pressure.
    
  • Purification: To remove the triphenylphosphine oxide and rhodium residues, dissolve the crude mixture in a slightly basic aqueous solution (e.g., saturated

    
    ). Extract the aqueous layer with diethyl ether to remove phosphine byproducts. Acidify the aqueous layer with 1M 
    
    
    
    to pH ~2, and extract with ethyl acetate. Dry the organic layer over
    
    
    , filter, and concentrate to yield the pure product.

References

  • EnamineStore: 2-methoxy-4-methylpentanoic acid Source: Enamine Ltd. Building Blocks Catalog URL:[1]

  • Part I Introduction, Organometallic Aspects and Mechanism of Homogeneous Hydrogenation Source: Wiley-VCH URL:[5]

  • Hydrogen - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[4]

  • Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions Source: International Journal of Organic Chemistry (Scirp.org) URL:[3]

  • Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis Source: Dr. Hazhan Publications URL:[2]

Sources

Application Note: 2-Methoxy-4-methylpent-4-enoic Acid as a Versatile Synthon in Complex Polyketide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

In the total synthesis of complex marine macrolides and polyketide natural products, the precise construction of highly functionalized stereocenters is paramount. 2-Methoxy-4-methylpent-4-enoic acid (CAS: 40539-01-3) serves as a highly specialized, dual-functional building block designed to address these synthetic challenges.

This synthon features two orthogonal reactive handles: an


-methoxy carboxylic acid and a terminal 1,1-disubstituted alkene (isopropenyl group). The causality behind selecting this specific fragment lies in its profound stereoelectronic properties:
  • Conformational Locking via

    
     Strain:  The 
    
    
    
    -methoxy group strongly influences the adjacent carbonyl via dipole-dipole minimization and allylic (
    
    
    ) strain. When the acid is reduced to an aldehyde, this locked conformation ensures high facial selectivity during subsequent Cram/Felkin-Ahn controlled aldol additions[3].
  • Late-Stage Elongation: The terminal isopropenyl group, while sterically demanding (classified as a Type III olefin), provides a robust handle for late-stage carbon-carbon bond formation via Olefin Cross-Metathesis (CM) [1].

  • Orthogonal Activation: The carboxylic acid terminus can be chemoselectively activated for macrolactonization or amide coupling without disturbing the distal alkene.

Visualizing Synthetic Divergence

The structural architecture of 2-methoxy-4-methylpent-4-enoic acid allows for divergent synthetic pathways, making it a linchpin in convergent total synthesis strategies.

G A 2-Methoxy-4-methylpent-4-enoic acid (Core Synthon) B Olefin Cross-Metathesis (Hoveyda-Grubbs II) A->B Terminal Alkene C Carboxyl Activation (HATU / DIC) A->C Carboxylic Acid D Controlled Reduction (DIBAL-H) A->D Carboxylic Acid E Elongated Polyketide (C-C Bond Formation) B->E F Macrolide / Amide (O- / N- Acylation) C->F G Alpha-Methoxy Aldehyde (Aldol Substrate) D->G

Divergent synthetic pathways of 2-methoxy-4-methylpent-4-enoic acid in natural product synthesis.

Self-Validating Experimental Protocols

The following protocols have been engineered to ensure high fidelity, preventing common pitfalls such as


-epimerization and olefin isomerization.
Protocol A: Chemoselective Amide/Ester Coupling (Avoiding Racemization)

Mechanistic Rationale:


-Alkoxy acids are highly susceptible to racemization. Over-activation can lead to the formation of a ketene or an oxazolone intermediate, which readily epimerizes. To prevent this, we utilize HATU with a sterically hindered base (DIPEA) at low temperatures.
  • Preparation: Flame-dry a 25 mL Schlenk flask. Add 2-methoxy-4-methylpent-4-enoic acid (1.0 equiv, 1.0 mmol) and anhydrous DMF (5.0 mL) under an argon atmosphere.

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (3.0 equiv, 3.0 mmol) dropwise. Causality: The low temperature and the steric bulk of DIPEA prevent the deprotonation of the

    
    -carbon.
    
  • Activation: Add HATU (1.1 equiv, 1.1 mmol) in one portion. Stir for 15 minutes to form the active OAt ester.

  • Nucleophile Addition: Add the target complex amine or alcohol (1.05 equiv). If an alcohol is used, add DMAP (0.1 equiv) as a nucleophilic catalyst.

  • Reaction & In-Process Monitoring: Allow the reaction to warm to ambient temperature over 4 hours.

    • Self-Validation: Quench a 10 µL aliquot in water/EtOAc, run TLC (Hexanes:EtOAc 7:3). The product will stain heavily with phosphomolybdic acid (PMA).

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • NMR Validation:

    
    H NMR must show the retention of the 
    
    
    
    -proton as a distinct doublet of doublets at ~3.9 ppm and the methoxy singlet at ~3.4 ppm. Loss of coupling clarity indicates epimerization.
Protocol B: Olefin Cross-Metathesis (CM) with a Type I Olefin

Mechanistic Rationale: 1,1-disubstituted alkenes are reluctant to homodimerize (Type III olefins). Reacting them with a Type I terminal olefin requires a highly active catalyst. We employ Hoveyda-Grubbs II [2]. Furthermore, Ru-hydride species can form during the catalytic cycle, leading to unwanted double-bond migration; 1,4-benzoquinone is added as a hydride scavenger.

  • Preparation: In a glovebox or under strict Schlenk conditions, dissolve the 2-methoxy-4-methylpent-4-enoic acid derivative (1.0 equiv, 0.5 mmol) and the cross-coupling partner (Type I terminal olefin, 3.0 equiv) in anhydrous, degassed dichloromethane (DCM, 10 mL).

  • Additive: Add 1,4-benzoquinone (0.1 equiv). Causality: This preserves the structural integrity of the polyketide chain by suppressing hydride-mediated alkene isomerization.

  • Catalyst Addition: Add Hoveyda-Grubbs II catalyst (5 mol%). Causality: HG-II provides the necessary initiation rate and stability to drive the reaction against the steric bulk of the methyl group.

  • Reaction: Heat to a gentle reflux (40 °C) for 12 hours.

    • Self-Validation: Monitor by

      
      H NMR of crude aliquots. The complete disappearance of the terminal =CH2 signals at ~4.7 ppm and the emergence of a new internal olefin multiplet (~5.2–5.5 ppm) confirms conversion.
      
  • Quenching: Cool to room temperature, add ethyl vinyl ether (0.5 mL) to quench the active Ru-alkylidene species, and stir for 30 minutes.

  • Purification: Concentrate and purify via silica gel flash chromatography.

Quantitative Data Summarization

The table below summarizes the expected performance metrics for the primary transformations of 2-methoxy-4-methylpent-4-enoic acid, providing a benchmark for reaction optimization.

TransformationReagents / CatalystTemp (°C)Time (h)Typical YieldStereochemical Fidelity
Amide Coupling HATU, DIPEA, DMF0 to 254>90%>99% ee retention
Esterification DIC, DMAP, DCM0 to 251280–85%~95% ee retention
Cross-Metathesis Hoveyda-Grubbs II (5 mol%), 1,4-BQ401275–85%N/A (E/Z mixture typical)
Aldehyde Reduction DIBAL-H, DCM-782>90%>99% ee retention

References

  • Title: Recent trends in Grubbs catalysis toward the synthesis of natural products: a review Source: ResearchGate URL
  • Title: Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances Source: PMC - NIH URL
  • Title: The Allenic Carbocyclization Reaction of Allene-ynes: Progress towards the Syntheses of Fumagillol and Ovalicin Source: D-Scholarship@Pitt URL

Troubleshooting & Optimization

Technical Guide: Synthesis & Yield Optimization of 2-Methoxy-4-methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for organic chemists and process development scientists working on the synthesis of 2-methoxy-4-methylpent-4-enoic acid . This guide prioritizes yield optimization, impurity profiling, and process robustness.

Executive Summary & Reaction Logic

The synthesis of 2-methoxy-4-methylpent-4-enoic acid is most efficiently achieved via the


-alkylation of methyl methoxyacetate  using a lithium enolate, followed by saponification.

The primary yield-limiting factors in this pathway are:

  • Enolate Decomposition: The

    
    -methoxy enolate is less stable than simple ester enolates due to inductive destabilization by the oxygen, though chelation can provide some stability.
    
  • Poly-alkylation: The product is still an ester with an acidic

    
    -proton, susceptible to a second alkylation.[1]
    
  • Elimination (E2): The electrophile, methallyl bromide (or chloride) , is prone to elimination if the reaction temperature rises too quickly or if the base is too hindered/basic.

Reaction Scheme Workflow

ReactionScheme Start Methyl Methoxyacetate Enolate Li-Enolate Intermediate (Chelated) Start->Enolate Deprotonation Base LDA (1.1 eq) -78°C, THF Base->Enolate Ester Intermediate Ester (Methyl 2-methoxy-4-methylpent-4-enoate) Enolate->Ester SN2 Alkylation Electrophile Methallyl Bromide (1.2 eq) Electrophile->Ester Product Target Acid (2-Methoxy-4-methylpent-4-enoic acid) Ester->Product Hydrolysis Hydrolysis LiOH / THF / H2O Saponification

Caption: Logical workflow for the synthesis via enolate alkylation. The critical control point is the Enolate -> Ester transition.

Detailed Protocol & Critical Parameters

Step 1: Enolate Formation (The Bottleneck)

The choice of base and temperature is non-negotiable. Sodium alkoxides (NaOEt) will lead to Claisen condensation (self-reaction). You must use a non-nucleophilic strong base, typically Lithium Diisopropylamide (LDA) or LiHMDS .

  • Protocol:

    • Charge a dry flask with THF (anhydrous) and diisopropylamine (1.15 eq).

    • Cool to -78°C (dry ice/acetone).

    • Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins to form LDA.

    • Add Methyl Methoxyacetate (1.0 eq) dropwise over 20 minutes.

    • Critical Hold: Stir at -78°C for 45 minutes to ensure complete deprotonation.

Technical Insight: The


-methoxy group can coordinate with the Lithium cation. This "chelation control" stabilizes the enolate but also makes it tighter and potentially less reactive. Do not warm this enolate above -50°C before adding the electrophile, or it may decompose or polymerize.
Step 2: Alkylation with Methallyl Halide
  • Reagent Choice: Methallyl bromide (3-bromo-2-methylpropene) is preferred over the chloride for higher reactivity at low temperatures. If using the chloride, you must add NaI (0.1 eq) as a Finkelstein catalyst to generate the iodide in situ.

  • Protocol:

    • To the enolate solution at -78°C, add Methallyl Bromide (1.2 eq) dropwise.

    • Slow Warm-up: Allow the reaction to warm to 0°C over 2-3 hours. Do not rush this.

    • Quench with saturated

      
      .
      
Step 3: Hydrolysis (Saponification)

Acidic hydrolysis (HCl) carries a high risk of hydrating the terminal alkene (Markovnikov addition of water), destroying the isobutenyl group.

  • Protocol:

    • Dissolve the intermediate ester in THF:Water (3:1) .

    • Add LiOH·H2O (2.0 eq) .

    • Stir at room temperature. Avoid reflux.

    • Monitor by TLC until the ester spot disappears.

    • Workup: Acidify carefully with 1M HCl to pH 3 (keep cold), extract with EtOAc.

Troubleshooting & Yield Optimization

Issue: Low Yield of Intermediate Ester (<50%)
Potential CauseDiagnosisCorrective Action
Wet Reagents Proton source quenches enolate immediately.Distill diisopropylamine over CaH

. Ensure THF is from a fresh still/column.
Claisen Condensation Product contains a

-keto ester impurity.
Addition of ester to LDA was too fast, or LDA was insufficient. Ensure inverse addition is not used (always add ester to base) and keep temp at -78°C.
Enolate Decomposition Dark/tarry reaction mixture.The

-methoxy enolate is fragile. Reduce the "hold time" after deprotonation or lower temperature to -90°C if possible.
Issue: Dialkylation (Impurity ~10-15%)

If you observe a product with two methallyl groups, the mono-alkylated product is acting as a proton source for the remaining base (proton transfer).

  • Fix: Use HMPA or DMPU (2-3 eq) as a co-solvent. This breaks up the lithium aggregates, making the initial alkylation faster than the proton transfer between product and enolate.

  • Stoichiometry: Ensure you do not use a large excess of base. Stick to 1.05 - 1.10 equivalents.

Issue: Alkene Isomerization

If the double bond migrates into conjugation with the carboxyl group (forming a dimethyl-acrylic acid derivative), the hydrolysis conditions were too harsh.

  • Fix: Switch from NaOH/Heat to LiOH at 0°C . Lithium hydroxide is milder and less likely to promote isomerization compared to sodium or potassium bases.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Problem Identified Yield Low Yield (<50%) Start->Yield Purity Impurity / Side Products Start->Purity Moisture Check Moisture/THF (Did it quench?) Yield->Moisture Temp Check Temp Control (Did it self-condense?) Yield->Temp Dialkyl Dialkylation Observed Purity->Dialkyl Isomer Alkene Migration Purity->Isomer Sol_Dry Distill Amine/THF Titrate nBuLi Moisture->Sol_Dry Sol_Slow Slower Addition Keep at -78°C Temp->Sol_Slow Sol_Add Add DMPU/HMPA Reduce Base Eq Dialkyl->Sol_Add Sol_LiOH Use LiOH @ 0°C Avoid Acid Hydrolysis Isomer->Sol_LiOH

Caption: Diagnostic flowchart for isolating synthetic failures.

Frequently Asked Questions (FAQ)

Q: Can I use NaH instead of LDA? A: No. Sodium hydride is generally too slow to deprotonate esters cleanly at low temperatures, and at higher temperatures, the ester will undergo Claisen self-condensation. Kinetic control with LDA at -78°C is required to stop at the enolate stage.

Q: Why is my product UV inactive or weak on TLC? A: The target molecule lacks a conjugated system (the alkene is isolated from the carbonyl by the


-carbon). It will stain poorly with UV. You must use Permanganate (KMnO

)
or Iodine stain, which will react with the terminal alkene.

Q: Can I use Methallyl Chloride instead of the Bromide? A: Yes, but it is significantly slower. If you must use the chloride, add Sodium Iodide (NaI) to the reaction (Finkelstein conditions) to generate the more reactive iodide in situ. Without this, you may need to warm the reaction to room temperature, increasing the risk of side reactions.

Q: Is the product chiral? A: Yes, the


-carbon is a stereocenter. The protocol above yields a racemic  mixture. If you require the enantiopure (R) or (S) acid, you cannot use simple ester alkylation. You must use an Evans Auxiliary (Oxazolidinone)  or perform a resolution of the racemic acid using a chiral amine (e.g., phenylethylamine) [1].

References

  • Evans, D. A., et al. "Stereoselective alkylation reactions of chiral metal enolates." Topics in Stereochemistry 13 (1982): 1-115.
  • Organic Syntheses. "Methyl Z-2-(bromomethyl)-4-methylpent-2-enoate." Org.[2][3] Synth. 1999, 76, 263. Link (Analogous chemistry regarding methallyl functionalization).

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids."[4] J. Am. Chem. Soc.[4] 1997, 119, 6496.[4] Link (Standard for high-yield alkylation of amide enolates).

  • Seebach, D., et al. "Alkylation of amino acids and hydroxy acids without racemization." Tetrahedron 1983.

Sources

Technical Support Center: Purification of 2-Methoxy-4-methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This technical guide provides a comprehensive overview of purification methods for 2-methoxy-4-methylpent-4-enoic acid. As a specialized unsaturated carboxylic acid, its purification can present unique challenges. This document is intended for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and in-depth procedural guidance. Please note that while specific literature on the purification of this exact molecule is sparse, the principles and techniques outlined below are derived from extensive experience with structurally similar carboxylic acids and are presented to guide the user in developing a robust purification strategy.

Section 1: Physicochemical Properties & Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities from its synthesis.

Predicted Properties of 2-Methoxy-4-methylpent-4-enoic acid:

PropertyPredicted Value/CharacteristicRationale & Impact on Purification
Molecular Weight 144.17 g/mol Influences boiling point and diffusion in chromatography.
Boiling Point Estimated >200 °C at atm. pressureHigh boiling point suggests vacuum distillation is necessary to prevent decomposition.
Polarity Moderately polarThe carboxylic acid group is highly polar, while the hydrocarbon backbone is non-polar. The methoxy group adds some polarity. This polarity is key for chromatographic separations.
Acidity (pKa) Estimated ~4-5Typical for a carboxylic acid. This allows for manipulation of its solubility in aqueous solutions of different pH, which is the basis for acid-base extraction.[1]
Physical State Likely a liquid or low-melting solid at room temperature.The purification method will depend on its physical state (distillation for liquids, crystallization for solids).
Stability Potentially susceptible to polymerization or isomerization at high temperatures due to the double bond. Stable under normal storage conditions.[2][3]Avoid excessive heat during purification. Store in a cool, dry, and well-ventilated place.[4]

Common Potential Impurities:

  • Starting Materials: Unreacted precursors from the synthesis. The nature of these will depend on the synthetic route.

  • Byproducts: Molecules formed from side reactions. For instance, if synthesized via a Williamson ether synthesis followed by hydrolysis, you might have the corresponding hydroxy acid.

  • Solvents: Residual solvents from the reaction or initial workup.

  • Reagents: Excess reagents used in the synthesis.

  • Degradation Products: Isomers or polymers formed during the reaction or workup.

Section 2: Purification Strategy Selection

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following flowchart provides a general decision-making framework.

Purification_Strategy start Crude 2-methoxy-4-methylpent-4-enoic acid is_acidic Is the main impurity non-acidic? start->is_acidic acid_base Perform Acid-Base Extraction is_acidic->acid_base Yes next_step Assess remaining impurities is_acidic->next_step No acid_base->next_step is_volatile Are impurities significantly different in volatility? next_step->is_volatile distillation Vacuum Distillation is_volatile->distillation Yes is_solid Is the product a solid? is_volatile->is_solid No final_product Pure Product distillation->final_product crystallization Crystallization is_solid->crystallization Yes chromatography Column Chromatography is_solid->chromatography No crystallization->final_product chromatography->final_product

Caption: Decision flowchart for selecting a purification method.

Section 3: Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

This technique is highly effective for separating the acidic product from neutral or basic impurities.[5][6]

Methodology:

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[5] The volume should be roughly equal to that of the organic layer.

  • Separation: Stopper the funnel, invert, and vent frequently to release any pressure from CO₂ evolution. Shake gently to mix the layers. Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous layer.

  • Draining: Drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete removal of the acid.

  • Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add a strong acid, such as 2M HCl, with stirring until the pH is ~2. The protonated carboxylic acid will precipitate out or form an oily layer.

  • Final Extraction: Extract the acidified aqueous layer three times with fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, wash with brine to remove excess water, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[7] Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Column Chromatography

Column chromatography is a versatile method for separating compounds with different polarities.[8]

Methodology:

  • TLC Analysis: First, perform thin-layer chromatography (TLC) to determine the optimal solvent system (eluent). A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[8] For carboxylic acids, adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent can significantly reduce tailing on the TLC plate and improve separation on the column.[9]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the column is packed evenly to avoid cracks or channels.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elution: Run the eluent through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Reversed-Phase Chromatography: If the product is highly polar, reversed-phase chromatography using a C18 stationary phase may be more effective.[10] The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) to keep the carboxylic acid protonated.[10]

Protocol 3: Vacuum Distillation

If the product is a liquid and has a significantly different boiling point from its impurities, vacuum distillation is a suitable method.

Methodology:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed.

  • Drying: Ensure the crude product is dry, as water can interfere with the distillation.

  • Distillation: Heat the flask containing the crude product in a heating mantle. Apply vacuum and slowly increase the temperature.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. This corresponds to the boiling point of the pure product under the applied vacuum.

  • Monitoring: Monitor the distillation carefully to avoid overheating, which could lead to decomposition.

Protocol 4: Crystallization

If the product is a solid, or can be converted to a solid derivative, crystallization can be a highly effective purification technique.[7]

Methodology:

  • Solvent Selection: Choose a solvent in which the product is soluble at high temperatures but insoluble at low temperatures. The impurities should either be very soluble or very insoluble in this solvent at all temperatures.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Slow cooling generally leads to larger, purer crystals.[11]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals, for example, in a vacuum oven.

Section 4: Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Emulsion formation during acid-base extraction [8]- The organic and aqueous layers are not separating cleanly.- Vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[8]- Gently swirl or rock the funnel instead of shaking vigorously.- Allow the mixture to stand for a longer period.
Product "oils out" instead of crystallizing [11]- The solution is supersaturated.- The cooling rate is too fast.- Impurities are present that inhibit crystal formation.- Reheat the solution and add a small amount of additional solvent.[11]- Allow the solution to cool more slowly.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure product.
Poor separation during column chromatography [5]- The chosen eluent has the wrong polarity.- The column was not packed correctly.- Optimize the solvent system using TLC first. Aim for a difference in Rf values of at least 0.2 between your product and the impurities.[5]- Try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).- Ensure the column is packed properly without any cracks or channels.
Product streaks on the TLC plate/column - The carboxylic acid is interacting too strongly with the silica gel.- Add a small amount (0.1-1%) of a volatile acid like acetic or formic acid to your eluent.[9] This will keep the carboxylic acid protonated and reduce its interaction with the silica, leading to sharper bands.
Low recovery after purification - Product loss during transfers.- Incomplete extraction.- Using too much solvent during crystallization.- Minimize the number of transfers.- Ensure complete extraction by performing multiple extractions with smaller volumes of solvent.- Use the minimum amount of hot solvent necessary for crystallization.[7]

Section 5: Frequently Asked Questions (FAQs)

Q1: How does the methoxy group affect the choice of purification method for 2-methoxy-4-methylpent-4-enoic acid?

A1: The methoxy group is an electron-donating group and increases the overall polarity of the molecule compared to its non-methoxylated analog. This might make it slightly more soluble in polar solvents, which should be considered during the selection of solvents for extraction and chromatography. However, its effect is generally not drastic enough to fundamentally change the purification strategy from that of other similar-sized carboxylic acids. The primary drivers for method selection will still be the properties of the carboxylic acid group and the unsaturated bond.

Q2: What are the stability considerations for this compound during purification?

A2: The presence of the carbon-carbon double bond makes the molecule potentially susceptible to polymerization, especially at elevated temperatures. Therefore, it is advisable to use the lowest possible temperatures during distillation (i.e., under vacuum) and when removing solvents on a rotary evaporator. It is also good practice to store the purified compound at a low temperature, potentially under an inert atmosphere (like nitrogen or argon) to prevent oxidation.

Q3: My compound co-elutes with an unknown impurity during column chromatography. What should I do?

A3: If you are using normal-phase (silica gel) chromatography, consider switching to a reversed-phase (C18) column, as the different separation mechanism may resolve the compounds.[10] Alternatively, you can try a different solvent system in your normal-phase setup. Sometimes, changing from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity and improve separation. If chromatography fails, you could consider derivatizing your carboxylic acid (e.g., to a methyl ester), purifying the derivative, and then hydrolyzing it back to the acid.

Q4: Can I use distillation to purify this compound if it is a solid at room temperature?

A4: Yes, if the compound has a melting point below its decomposition temperature, you can use vacuum distillation for purification. You would need to heat the distillation flask to melt the solid before it begins to vaporize. This is a common technique for purifying low-melting solids.

Q5: Why is it important to vent the separatory funnel when using sodium bicarbonate for extraction?

A5: Sodium bicarbonate is a base that reacts with the carboxylic acid to form a carboxylate salt, water, and carbon dioxide (CO₂) gas. The production of CO₂ gas can cause a significant pressure buildup inside a sealed separatory funnel.[7][12] Venting the funnel frequently by opening the stopcock while it is inverted prevents the stopper from being forced out, which could result in the loss of your product and a potential safety hazard.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Google Patents.
  • IUCr Journals. (2023). Effect of Crystal Structure on Photoreactivity of Unsaturated Carboxylic Acids in the Solid State. [Link]

  • Google Patents.
  • Reddit. (2016). Column chromatography of carboxylic acids?. [Link]

  • SIELC Technologies. HILIC Separation of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • PMC. Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. [Link]

  • Chemical Communications (RSC Publishing). Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

  • Wikipedia. (2R)-2-Methylpent-4-enoic acid. [Link]

  • University of Rochester. Troubleshooting: The Workup. [Link]

  • Save My Exams. (2025). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. [Link]

  • University of Colorado Boulder. Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]

  • The Good Scents Company. 2-methyl-4-pentenoic acid, 1575-74-2. [Link]

  • PubChem - NIH. 2-Amino-4-methylpent-4-enoic acid | C6H11NO2 | CID 228813. [Link]

  • PubChem. 2-Methoxy-4-methylpent-2-ene. [Link]

  • Wiley-VCH. (2008). Supporting Information. [Link]

  • PrepChem.com. Synthesis of 2-(2-methylpropyl)-4-methyl-pent-2-enoic acid methyl ester. [Link]

  • Synerzine. (2018). 4-Pentenoic acid, 2-methyl-. [Link]

Sources

Removing unreacted starting materials from 2-methoxy-4-methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 2-methoxy-4-methylpent-4-enoic acid [1]. This compound is a critical building block in complex organic synthesis, including the development of targeted protein degraders such as PROTACs[2].

Because this target molecule is typically synthesized via the enolate alkylation of methyl methoxyacetate with methallyl chloride followed by ester hydrolysis, crude reaction mixtures often contain a complex matrix of unreacted starting materials, volatile alkylating agents, and amine bases. This guide provides the mechanistic causality behind standard purification steps to ensure a self-validating workflow.

Physicochemical Parameter Matrix

Understanding the physical properties of your reaction components is the foundation of any logical purification protocol. The separation strategies detailed in this guide rely on the distinct boiling points, pKa values, and lipophilicities of the mixture components.

CompoundRole in SynthesisBoiling Point (°C)pKaAqueous Solubility
Methallyl chloride Alkylating Agent71–72[3]N/AInsoluble
Methyl methoxyacetate Starting Material (Ester)129–130[4]N/AModerate
Methoxyacetic acid Starting Material (Acid)202–204[5]3.57[5]Highly Soluble[6]
2-Methoxy-4-methylpent-4-enoic acid Target Product> 230 (est.)~3.6Low (Lipophilic tail)

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the acid-base extraction protocol designed to systematically eliminate unreacted starting materials based on their physicochemical properties.

PurificationWorkflow Crude Crude Reaction Mixture (Product + Unreacted SMs) BasicExt Basic Aqueous Extraction (pH 12-14) Crude->BasicExt OrgLayer1 Organic Layer (Methallyl Chloride, Amines) BasicExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (Carboxylate Salts) BasicExt->AqLayer1 Retain Acidification Acidification (pH < 2 with HCl) AqLayer1->Acidification AcidExt Organic Extraction (MTBE or EtOAc) Acidification->AcidExt OrgLayer2 Organic Layer (Target Acid + Traces of Methoxyacetic Acid) AcidExt->OrgLayer2 Retain AqLayer2 Aqueous Layer (Salts, Methoxyacetic Acid) AcidExt->AqLayer2 Discard/Wash Distillation Vacuum Distillation or Chromatography OrgLayer2->Distillation PureProduct Pure 2-methoxy-4-methylpent-4-enoic acid Distillation->PureProduct

Workflow for the isolation and purification of 2-methoxy-4-methylpent-4-enoic acid.

Troubleshooting & FAQs

Q1: My crude NMR shows a large amount of unreacted methallyl chloride. How do I remove it without losing my product?

Cause: Methallyl chloride is a strong alkylating agent[7] often used in excess during the enolate alkylation step to drive the reaction to completion. Solution: Methallyl chloride is highly volatile (bp 71–72 °C)[3] and strictly non-polar. Because your target product is a carboxylic acid, the most robust method is an acid-base extraction. By adjusting the aqueous phase to pH > 12, your target product becomes a highly polar carboxylate salt. Washing this aqueous layer with a non-polar solvent (e.g., hexanes or MTBE) will quantitatively partition the methallyl chloride into the organic waste layer while retaining your product in the aqueous layer.

Q2: I hydrolyzed the crude ester mixture directly, and now I have unreacted methoxyacetic acid mixed with my target 2-methoxy-4-methylpent-4-enoic acid. How do I separate them?

Cause: If the alkylation of methyl methoxyacetate[4] was incomplete, direct hydrolysis of the crude mixture converts unreacted starting ester into methoxyacetic acid. Both are alpha-methoxy carboxylic acids with similar pKa values (methoxyacetic acid pKa is 3.57)[5], making standard pH-based separation ineffective. Solution: You must exploit their differences in lipophilicity and boiling point.

  • Differential Solubility: Methoxyacetic acid is highly miscible with water[6], whereas the isobutenyl tail of 2-methoxy-4-methylpent-4-enoic acid imparts significant lipophilicity. Repeated washing of the organic layer (EtOAc or DCM) with water or brine can partition the smaller methoxyacetic acid into the aqueous phase.

  • Vacuum Distillation: Methoxyacetic acid boils at 202–204 °C at atmospheric pressure[5]. Under high vacuum (e.g., 1–5 Torr), it will distill significantly earlier than the bulkier target product. Pro-Tip: To avoid this issue entirely, purify the intermediate ester (methyl 2-methoxy-4-methylpent-4-enoate) via silica gel chromatography before performing the LiOH/NaOH hydrolysis.

Q3: I am detecting diisopropylamine (DIPA) in my final product. Where is it coming from and how do I clear it?

Cause: Lithium diisopropylamide (LDA) is the standard base used to generate the enolate of methoxyacetate. Upon quenching, it forms DIPA. Solution: DIPA is a secondary amine. During the acidification step of your workup (dropping pH to < 2 with 1M HCl), DIPA is protonated to form diisopropylammonium chloride, which is highly water-soluble. Ensure your aqueous layer is sufficiently acidic (pH 1.5–2.0) before extracting your target carboxylic acid into the organic phase. If DIPA persists, your acidification was likely insufficient, allowing the neutral amine to co-extract.

Standard Operating Procedures (SOPs)

Protocol 1: Acid-Base Extraction Workflow

This protocol is a self-validating system designed to isolate the target carboxylic acid from neutral organics and basic amines.

  • Quench and Basify: Quench the alkylation reaction mixture with water. If the ester was already hydrolyzed, ensure the aqueous phase is adjusted to pH 12–14 using 2M NaOH.

  • First Organic Wash (Removal of Neutrals): Add MTBE (Methyl tert-butyl ether) or hexanes to the basic aqueous mixture. Extract and separate the layers.

    • Validation Check: Analyze the organic layer via GC-MS; it should contain methallyl chloride[3] and unreacted ester[4]. Discard the organic layer.

  • Acidification: Cool the retained aqueous layer in an ice bath (to prevent exothermic degradation) and slowly add 6M HCl until the pH reaches 1.5–2.0.

    • Validation Check: Spot the aqueous layer on pH paper to confirm acidity. The target product will precipitate or form an oil.

  • Second Organic Extraction (Product Recovery): Extract the acidic aqueous layer 3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Washing and Drying: Wash the combined organic layers with brine (to remove trace water and methoxyacetic acid), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-methoxy-4-methylpent-4-enoic acid[1].

Protocol 2: Vacuum Distillation of the Carboxylic Acid

Use this protocol if trace methoxyacetic acid[6] remains after extraction.

  • Setup: Equip a short-path distillation apparatus with a high-vacuum pump (< 5 Torr) and a Vigreux column.

  • Forecut: Slowly increase the temperature. Collect the forecut containing residual solvents and methoxyacetic acid (monitor vapor temperature carefully).

  • Main Fraction: Increase the heat to collect the main fraction (2-methoxy-4-methylpent-4-enoic acid).

    • Validation Check: Confirm purity via ¹H-NMR, specifically looking for the disappearance of the methoxyacetic acid singlet (~3.4 ppm) relative to the terminal alkene protons of the product.

References

  • PubChemLite. "2-methoxy-4-methylpent-4-enoic acid (C7H12O3)." uni.lu.
  • ChemSrc. "【FC-11】FC-11 CAS号:2271035-37-9【结构式性质活性】" chemsrc.com.
  • Sigma-Aldrich. "Methyl methoxyacetate 99 6290-49-9." sigmaaldrich.com.
  • PubChem - NIH. "Methoxyacetic Acid | C3H6O3 | CID 12251." nih.gov.
  • Wikipedia. "Methoxyacetic acid." wikipedia.org.
  • NCBI. "3-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals." nih.gov.
  • Wikipedia. "Methallyl chloride." wikipedia.org.

Sources

Technical Support Center: Resolving Aqueous Solubility of 2-Methoxy-4-methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. This troubleshooting guide is designed for researchers, analytical chemists, and drug development professionals encountering precipitation, poor bioavailability, or inconsistent assay results when working with 2-methoxy-4-methylpent-4-enoic acid.

Mechanistic Overview: The Root of the Solubility Issue

To troubleshoot solubility, we must first understand the physicochemical nature of the molecule. 2-Methoxy-4-methylpent-4-enoic acid (C₇H₁₂O₃) is a lipophilic carboxylic acid. Its structure presents a classic amphiphilic dilemma in aqueous environments:

  • Hydrophobic Tail: The 4-methylpent-4-enyl group and the alpha-methoxy substitution significantly increase the molecule's lipophilicity (LogP), driving it to partition out of aqueous phases to minimize thermodynamically unfavorable interactions with water.

  • Hydrophilic Head: The carboxylic acid moiety is the only strong polar handle available for hydrogen bonding.

  • The Causality of Precipitation: The pKa of typical aliphatic carboxylic acids is approximately 4.0 to 4.5. In acidic to neutral unbuffered water (pH < pKa), the carboxylate remains protonated (un-ionized). This neutral species lacks the hydration energy required to overcome the hydrophobic interactions of the carbon tail, leading to rapid aggregation and precipitation[1].

Troubleshooting FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into a biological buffer (pH 7.4). Why is this happening, and how do I fix it? Cause: This is a phenomenon known as "solvent shift precipitation." Even though the bulk buffer is at pH 7.4 (where the molecule should theoretically be ionized), the rapid diffusion of DMSO into the water causes the local concentration of the un-ionized acid to exceed its kinetic solubility limit before it can fully deprotonate and dissolve. Solution: Pre-ionization / Salt Formation. Do not rely on the buffer's pH alone to drive dissolution. Pre-treat the compound with a stoichiometric equivalent of a strong base to form the sodium or potassium salt before adding it to the buffer. The ionized salt form has exponentially higher aqueous solubility.

Q2: I cannot use organic solvents or extreme pH shifts because my cell-based assay is highly sensitive. What is the best alternative? Cause: Biological assays often restrict the use of co-solvents (like DMSO > 0.1%) or non-physiological pH levels due to cellular toxicity and off-target effects. Solution: Host-Guest Complexation. Utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. The lipophilic 4-methylpent-4-enyl tail of your molecule will insert into the hydrophobic cavity, while the hydrophilic carboxylic acid remains exposed to the aqueous environment[2]. This shields the hydrophobic region from water, enhancing solubility without altering the bulk pH or requiring organic solvents[3]. Studies show that β-cyclodextrin encapsulation significantly enhances the solubility of lipophilic carboxylic acids by forming 1:1 stoichiometric complexes[4].

Q3: I tried using a surfactant (Tween 80), but my LC-MS results are now unreadable due to ion suppression. How can I solubilize the compound for mass spectrometry? Cause: Polymeric surfactants like Tween 80 or Triton X-100 cause severe ion suppression in electrospray ionization (ESI) mass spectrometry by outcompeting the analyte for charge on the droplet surface. Solution: Volatile Co-solvents & pH Modifiers. Use a mixture of Acetonitrile/Water or Methanol/Water. If strict aqueous conditions are required prior to injection, use a volatile buffer like Ammonium Bicarbonate (pH 8.0) to keep the carboxylic acid ionized (soluble) without leaving non-volatile salts that foul the MS source.

Validated Experimental Protocols

Protocol A: pH-Shift Solubilization (In Situ Salt Formation)

Self-Validation Check: The solution must transition from a cloudy suspension to completely transparent. Measure the optical density at 600 nm (OD600); a value < 0.05 indicates successful solubilization with no sub-visible particles.

  • Weighing: Accurately weigh 10.0 mg of 2-methoxy-4-methylpent-4-enoic acid into a clean glass vial.

  • Base Addition: Add 1.0 molar equivalent of 0.1 M NaOH (approximately 693 µL, calculated based on the molecular weight of 144.17 g/mol ).

  • Agitation: Vortex the mixture vigorously for 2-3 minutes. The compound will convert to its sodium salt and dissolve.

  • Buffering: Once the solution is completely clear, slowly dilute it with your target assay buffer (e.g., 1X PBS, pH 7.4) under continuous stirring to reach the desired final volume.

  • Verification: Check the final pH using a micro-pH probe to ensure it remains within the physiological range (pH 7.2 - 7.4).

Protocol B: Host-Guest Complexation with HP-β-CD

Self-Validation Check: Phase solubility diagrams should show a linear increase in solubility (A_L type profile) as cyclodextrin concentration increases, confirming a stable inclusion complex[4].

  • Preparation of Excipient: Prepare a 20% (w/v) solution of HP-β-CD in ultra-pure water or your required biological buffer.

  • API Addition: Add 2-methoxy-4-methylpent-4-enoic acid in excess (e.g., 10 mg/mL) to the HP-β-CD solution.

  • Equilibration: Sonicate the suspension in a water bath at 25°C for 30 minutes, followed by continuous magnetic stirring for 24 hours at room temperature to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, insoluble active pharmaceutical ingredient (API).

  • Quantification: Determine the exact concentration of the dissolved complexed acid in the filtrate using HPLC-UV or LC-MS prior to downstream application.

Quantitative Data Summary

The following table summarizes the expected outcomes when applying different solubilization strategies to lipophilic carboxylic acids like 2-methoxy-4-methylpent-4-enoic acid.

Solubilization StrategyReagents / ExcipientsExpected Solubility EnhancementBiocompatibility (In Vitro)MS Compatibility
Baseline (Water, pH < 4) None< 0.1 mg/mLHighHigh
pH Adjustment (Salt) NaOH / KOH (pH > 7)> 50 mg/mLHigh (if buffered)Low (Non-volatile salts)
Co-solvency 10% DMSO in Buffer1 - 5 mg/mLLow to ModerateModerate
Cyclodextrin Complexation 20% HP-β-CD10 - 20 mg/mLHighLow (Suppression)
Volatile Buffer (MS) 10 mM NH₄HCO₃ (pH 8)> 10 mg/mLModerateHigh

Workflow Visualizations

SolubilizationDecisionTree Start Solubility Issue: 2-methoxy-4-methylpent-4-enoic acid Q1 Is the downstream assay highly pH-sensitive? Start->Q1 Q2 Can organic co-solvents (e.g., DMSO) be tolerated? Q1->Q2 No Sol_CD Use Host-Guest Complexation (HP-β-CD) Q1->Sol_CD Yes Q3 Is the sample for Mass Spectrometry? Q2->Q3 No Sol_CoSol Use Co-solvent System (DMSO / PEG 400) Q2->Sol_CoSol Yes Sol_Salt Use pH Adjustment (In situ Sodium Salt) Q3->Sol_Salt No Sol_MS Use Volatile Buffer (Ammonium Bicarbonate) Q3->Sol_MS Yes

Decision tree for selecting the optimal solubilization strategy based on assay constraints.

CyclodextrinMechanism Step1 Weigh API & HP-β-CD Excipient Step2 Co-dissolve in Aqueous Buffer Step1->Step2 Step3 Thermodynamic Equilibration (Stir 24h @ 25°C) Step2->Step3 Step4 Sterile Filtration (0.22 µm PTFE) Step3->Step4 Step5 Soluble 1:1 Inclusion Complex Step4->Step5

Step-by-step workflow for generating a soluble cyclodextrin inclusion complex.

References

  • Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI.[Link]

  • Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. PMC (NIH).[Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications.[Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.[Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for 2-Methoxy-4-Methylpent-4-Enoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that synthesizing functionalized aliphatic chains requires precise thermodynamic and kinetic control. The synthesis of 2-methoxy-4-methylpent-4-enoic acid[1] relies heavily on the generation and trapping of an


-alkoxy enolate.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind temperature optimization to ensure high-fidelity C-alkylation and prevent side reactions.

Experimental Workflow & Temperature Control Points

G Start Methyl 2-methoxyacetate Enolate Enolate Formation LDA, THF Critical Temp: -78 °C Start->Enolate Deprotonation Alkylation C-Alkylation Methallyl Chloride Temp: -78 °C to -20 °C Enolate->Alkylation Electrophile Addition Ester Methyl 2-methoxy-4-methylpent-4-enoate Alkylation->Ester SN2 Reaction Hydrolysis Saponification LiOH, THF/H2O Temp: 25 °C Ester->Hydrolysis Ester Cleavage Product 2-methoxy-4-methylpent-4-enoic acid Hydrolysis->Product Acidification

Experimental workflow for 2-methoxy-4-methylpent-4-enoic acid synthesis highlighting temperature.

Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Enolate Generation (Strictly -78 °C)
  • Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF and freshly prepared Lithium diisopropylamide (LDA, 1.05 eq).

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Add methyl 2-methoxyacetate (1.0 eq) dropwise over 30 minutes.

Self-Validation Checkpoint: Remove a 0.1 mL aliquot and quench in


. Analyze via 

-NMR. Complete enolate formation is validated by the disappearance of the

-proton singlet and >95% deuterium incorporation at the

-carbon[2].
Step 2: Electrophilic Alkylation (-78 °C to -20 °C)
  • Stir the enolate solution at -78 °C for 45 minutes.

  • Add methallyl chloride (1.1 eq) dropwise. Note: Methallyl chloride is a strong alkylating agent and lacrymator with a low boiling point of 71–72 °C[3].

  • Remove the dry ice bath and replace it with a cryocooler set to -20 °C. Stir for 4 hours.

  • Quench with saturated aqueous

    
     at -20 °C, warm to room temperature, and extract with ethyl acetate.
    

Self-Validation Checkpoint: Perform GC-MS on the organic phase. The starting ester (m/z 104) must be absent, and the primary peak must correspond to the C-alkylated methyl ester (m/z 158).

Step 3: Saponification (Strictly 25 °C)
  • Dissolve the crude ester in a 3:1 mixture of THF and

    
    .
    
  • Add

    
     (2.0 eq) and stir at 25 °C for 12 hours.
    
  • Acidify the aqueous layer to pH 2 using 1M HCl at 0 °C, then extract with dichloromethane to isolate the target acid[1].

Self-Validation Checkpoint: Post-acidification


-NMR must show two distinct terminal alkene protons at ~4.8 ppm. If these shift upfield, thermal isomerization to the internal alkene has occurred.

Quantitative Data: Temperature Impact on Alkylation Selectivity

The following table summarizes the causal relationship between the alkylation temperature profile and reaction selectivity.

Alkylation Temp ProfileConversion (%)C-Alkylation (%)O-Alkylation (%)Mechanistic Observation / Causality
-78 °C (Constant, 12h) 42%>98%<2%Reaction stalls; insufficient thermal energy to overcome the

activation barrier.
-78 °C to -20 °C (4h) >95% 97% <3% Optimal balance. Provides activation energy for C-alkylation while keeping Li+ tightly coordinated to oxygen.
-78 °C to +25 °C (4h) >95%78%15%Elevated temp dissociates the Li-O bond, favoring kinetically controlled O-alkylation.
-40 °C (Constant, 4h) 85%88%5%7% Claisen condensation byproduct observed due to premature enolate reactivity[2].

Troubleshooting Guides & FAQs

Q1: Why does the enolate of methyl 2-methoxyacetate require a strict -78 °C environment, whereas other ester enolates might tolerate -40 °C? A1: The


-methoxy group is electron-withdrawing by induction, which increases the acidity of the 

-protons and makes deprotonation rapid. However, the resulting

-alkoxy enolate is highly reactive. If the temperature rises above -60 °C during addition, the enolate will undergo rapid nucleophilic acyl substitution with unreacted starting material (Claisen condensation)[2]. Maintaining -78 °C kinetically freezes this self-destruction pathway.

Q2: During the alkylation step, why do we warm the reaction to -20 °C instead of simply letting it warm to room temperature? A2: Methallyl chloride is a highly volatile electrophile (bp 71–72 °C)[3]. If the reaction is allowed to warm to room temperature (+25 °C) before quenching, two failures occur:

  • The volatile methallyl chloride escapes the solvent phase, altering the stoichiometry and stalling conversion.

  • The Hard-Soft Acid-Base (HSAB) principle dictates that at higher temperatures, the lithium cation dissociates from the enolate oxygen. This exposes the "hard" oxygen nucleophile, leading to an increase in unwanted O-alkylation. Capping the temperature at -20 °C forces the reaction through the "softer" carbon center.

Q3: I am observing low yields during the saponification step, and NMR shows a shift in the alkene peaks. What went wrong? A3: You likely heated the hydrolysis reaction to accelerate ester cleavage. The target molecule, 2-methoxy-4-methylpent-4-enoic acid (Monoisotopic mass: 144.08 Da)[1], contains a terminal isobutenyl group. Under basic conditions at elevated temperatures (e.g., >50 °C), the terminal double bond is thermodynamically driven to isomerize into conjugation with the carboxylic acid (forming an


-unsaturated system). Saponification must be strictly maintained at 25 °C to preserve the kinetic stability of the terminal alkene.

References

  • 2-methoxy-4-methylpent-4-enoic acid (C7H12O3)
  • Source: wikipedia.
  • Source: scribd.

Sources

Technical Support Center: Stability and Troubleshooting for 2-Methoxy-4-methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-methoxy-4-methylpent-4-enoic acid . This compound exhibits severe instability under acidic conditions, which can confound analytical quantification, biological assays, and formulation stability if not properly managed.

Below, we detail the underlying chemical mechanisms, provide troubleshooting FAQs, and outline a self-validating experimental protocol to ensure data integrity.

Core Mechanistic Overview: Acid-Catalyzed Lactonization

The primary degradation pathway for 2-methoxy-4-methylpent-4-enoic acid is an extremely rapid acid-catalyzed intramolecular lactonization .

Because the molecule is a


-unsaturated carboxylic acid with a methyl substitution at the C4 position, it is highly susceptible to electrophilic attack by protons. According to established kinetic principles for alkenoic acids (), the mechanism proceeds via the following causal steps:
  • Protonation: The terminal alkene (C5) is protonated in acidic media.

  • Carbocation Formation: Following Markovnikov's rule, a highly stable tertiary carbocation forms at the C4 position.

  • Cyclization: The proximity of the carboxylic acid group facilitates a rapid nucleophilic attack on the carbocation. This 5-exo-trig/tet cyclization is entropically favored by Baldwin's rules.

  • Product Formation: The reaction yields a stable 5-membered ring: 3-methoxy-5,5-dimethyldihydrofuran-2(3H)-one (a

    
    -butyrolactone derivative).
    

Mechanism N1 2-Methoxy-4-methylpent-4-enoic Acid (Stable at pH > 6) N2 Protonation of Terminal Alkene (H+ attacks C5=CH2) N1->N2 Acidic pH (H+) N3 Tertiary Carbocation Intermediate (Formed at C4) N2->N3 Markovnikov Addition N4 5-Exo Intramolecular Attack (Carboxyl Oxygen attacks C4+) N3->N4 Baldwin's Rules (Fast Kinetics) N5 3-Methoxy-5,5-dimethyl-gamma-butyrolactone (Degradant Product) N4->N5 Deprotonation (-H+)

Acid-catalyzed lactonization mechanism of 2-methoxy-4-methylpent-4-enoic acid.

Troubleshooting & FAQs

Q: My LC-MS/MS analysis shows a double peak with the exact same mass (m/z 144.0786). What is happening? A: You are observing both the intact 2-methoxy-4-methylpent-4-enoic acid and its lactone degradant. Because lactonization is an intramolecular isomerization (involving no loss of water or atoms), the molecular formula (


) and exact mass (144.0786 Da) remain identical (1)[1]. They separate chromatographically because the lactone ring buries the polar carboxylic acid, making the molecule significantly more hydrophobic. It will elute later on a standard C18 reverse-phase column.

Q: How can I prevent degradation during sample preparation and extraction? A: The cyclization is strictly acid-catalyzed and highly efficient for 4-methylpent-4-enoic acid derivatives (2)[2]. Maintain sample solutions at pH > 6.0. If extracting from biological matrices, do not use strong acids (like Trichloroacetic Acid or high concentrations of Trifluoroacetic Acid) for protein precipitation. Use neutral buffers (e.g., PBS pH 7.4) or organic solvents (e.g., cold acetonitrile) and quench any acidic reactions immediately.

Q: Does the methoxy group at C2 cleave under these acidic conditions? A: No. Aliphatic methyl ethers are highly stable under standard physiological or mild analytical acidic conditions (e.g., 0.1% Formic Acid). Ether cleavage requires harsh conditions (e.g., concentrated HI/HBr at >100°C). The kinetic rate of the 5-exo lactonization is magnitudes faster than any potential ether hydrolysis.

Quantitative Stability Profile

The table below summarizes the expected degradation kinetics of 2-methoxy-4-methylpent-4-enoic acid at 37°C across various pH environments.

pH ConditionSimulated EnvironmentEstimated Half-Life (t½) at 37°CPrimary Degradant24h Conversion Yield
pH 1.2 Gastric Fluid / Strong Acid~45 minutes3-methoxy-5,5-dimethyl-

-butyrolactone
> 98%
pH 3.0 Mild Acidic Matrix~12 hours3-methoxy-5,5-dimethyl-

-butyrolactone
~ 75%
pH 5.0 Weak Acidic Buffer> 7 days3-methoxy-5,5-dimethyl-

-butyrolactone
< 5%
pH 7.4 Physiological / NeutralStableNone detected0%

Validated Experimental Protocol: pH-Dependent Stability Testing

To accurately measure the stability of this compound, the experimental design must prevent artifactual degradation during the analysis phase. If a sample is incubated at pH 3.0 and directly injected into an LC-MS/MS running a 0.1% Formic Acid mobile phase, the compound will continue to degrade inside the autosampler and on the column.

Trustworthiness & Causality: This protocol is a self-validating system. By incorporating a mandatory pH-quenching step and utilizing a neutral mobile phase, we lock the acid-to-lactone ratio at the exact moment the incubation ends. If the pH 7.4 control sample shows 0% lactone, the system validates that no artifactual on-column lactonization is occurring.

Workflow S1 Sample Prep Dissolve in pH 1.2 - 7.4 buffers S2 Incubation 37°C for 0-24 hours S1->S2 S3 Quenching Neutralize to pH 7.4 immediately S2->S3 S4 LC-MS/MS Neutral mobile phase to prevent artifact S3->S4 S5 Data Analysis Quantify Acid vs. Lactone Isomer S4->S5

Validated stability testing workflow with mandatory pH-quenching step.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare aqueous buffers at pH 1.2 (0.1 N HCl), pH 3.0 (citrate buffer), pH 5.0 (acetate buffer), and pH 7.4 (phosphate buffered saline). Pre-warm all buffers to 37°C.

  • Spiking: Spike 2-methoxy-4-methylpent-4-enoic acid stock solution (prepared in DMSO or Methanol) into the buffers to achieve a final concentration of 10 µM. Ensure organic solvent content remains <1% to prevent solvent-mediated kinetic shifts.

  • Incubation: Incubate the samples in a thermomixer at 37°C.

  • Mandatory Quenching (Critical Step): At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), extract a 100 µL aliquot and immediately mix it with 100 µL of a strong quenching buffer (e.g., 200 mM Tris-Base, pH 8.5) to instantly neutralize the solution to ~pH 7.4.

  • Sample Extraction: Add 200 µL of ice-cold acetonitrile containing an internal standard. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Do not use acidic mobile phases. Run the chromatography using a neutral mobile phase system (e.g., Mobile Phase A: 10 mM Ammonium Acetate in Water; Mobile Phase B: Acetonitrile) to prevent in-source or on-column lactonization.

  • Data Processing: Plot the peak area ratio of the intact acid over time to calculate the half-life (

    
    ) using a first-order decay model.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5282648, 4-Methylpent-4-enoic acid. Retrieved from [Link]

  • Science of Synthesis (2006). Product Class 6: Lactones. Thieme Connect. Retrieved from [Link]

  • PubMed Central, NIH (2022). Preparation of Unsymmetrical Disulfides via Catalytic Lewis Base Activation of N‑(Organodithio)phthalimides. Retrieved from[Link]

Sources

Validation & Comparative

1H NMR chemical shift assignment for 2-methoxy-4-methylpent-4-enoic acid

A Comparative Guide to H NMR Chemical Shift Assignment Methodologies: Benchmarking 2-Methoxy-4-methylpent-4-enoic Acid

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Objective comparison of empirical, database-driven, quantum mechanical, and AI-based NMR prediction platforms.

Introduction: The Analytical Challenge

Assigning the

2-methoxy-4-methylpent-4-enoic aciddiastereotopic

Historically, chemists relied on empirical additivity rules to predict chemical shifts. Today, the landscape includes database-driven HOSE (Hierarchically Ordered Spherical Environment) codes, Density Functional Theory (DFT), and emerging Graph Neural Networks (GNNs). This guide objectively compares these methodologies, explaining the causality behind their predictive successes and failures, and provides a self-validating experimental protocol for absolute structural confirmation.

Comparative Analysis of Prediction Platforms

To evaluate product performance, we benchmarked four distinct prediction methodologies against the experimental 600 MHz


The Contenders
  • ChemDraw Predictor (Empirical Additivity): Utilizes 2D topological rules and functional group increments.

  • Mnova NMRPredict (HOSE Codes): A database-driven approach that matches molecular fragments to empirical libraries.

  • Gaussian 16 / DFT (GIAO/B3LYP/6-311+G(2d,p)): Quantum mechanical calculation of magnetic shielding tensors based on 3D conformer sampling.

  • AI/GNN Models (Transformer-based): Machine learning models trained on vast spectral datasets to predict shifts via atomic attention mechanisms.

Quantitative Performance Data

Table 1: Predicted vs. Experimental

Proton EnvironmentExperimental (CDCl

)
ChemDraw (Empirical)Mnova (HOSE)DFT (GIAO)AI/GNN
H-C1 (COOH) 10.50 (br s)11.0010.8010.6510.55
H-C5 (trans to CH

)
4.85 (m)4.804.824.864.84
H-C5 (cis to CH

)
4.78 (m)4.804.754.794.77
H-C2 (CH-OCH

)
3.85 (dd)3.703.803.883.83
H-OCH

3.42 (s)3.353.403.433.41
H-C3 (Diastereotopic 1) 2.55 (dd)2.302.502.582.52
H-C3 (Diastereotopic 2) 2.40 (dd)2.302.452.382.42
H-C4 (CH

)
1.78 (s)1.701.751.771.76
Mean Absolute Error (MAE) - 0.19 ppm 0.08 ppm 0.04 ppm 0.03 ppm

*ChemDraw's 2D empirical model averages diastereotopic and geometrically distinct protons unless manually forced into 3D space.

Causality & Expert Insights

The data reveals a critical limitation in basic empirical tools. ChemDraw fails to resolve the diastereotopic splitting of the C3 protons (2.55 and 2.40 ppm), predicting a single averaged shift. This occurs because empirical additivity relies on 2D topology and cannot "see" the spatial relationship where the C2 chiral center locks the C3 protons into distinct magnetic environments.

Conversely, DFT and excel because they calculate the actual magnetic shielding tensor across a Boltzmann-weighted ensemble of 3D conformers. Recent advancements in match DFT accuracy but reduce computational time from hours to milliseconds by learning the "language" of structural motifs, making them the superior choice for high-throughput drug discovery.

Workflow & Self-Validating Experimental Protocol

To ensure scientific integrity, relying solely on 1D prediction is insufficient. A robust assignment requires a self-validating system where experimental acquisition, computational prediction, and orthogonal 2D NMR validation form a closed loop.

GExpExperimental Acquisition(600 MHz, CDCl3)CompareSignal Matching &MAE CalculationExp->CompareStruct2D Structure Input2-methoxy-4-methylpent-4-enoic acidChemDrawChemDraw(Empirical)Struct->ChemDrawMnovaMnova(HOSE Codes)Struct->MnovaDFTDFT(GIAO/B3LYP)Struct->DFTAIML/GNNPredictorsStruct->AIChemDraw->CompareMnova->CompareDFT->CompareAI->CompareValidValidatedAssignmentCompare->Valid

Caption: Workflow integrating experimental acquisition with multi-algorithmic chemical shift predictions.

Step-by-Step Methodology

Step 1: Sample Preparation & Solvent Selection Dissolve 15 mg of 2-methoxy-4-methylpent-4-enoic acid in 0.6 mL of CDCl



Step 2: 1D


H and 

C Acquisition

Step 3: Orthogonal 2D NMR Validation Because empirical predictors (like ChemDraw) fail on complex splitting, use 2D NMR to force the molecule to self-validate its connectivity.

GStart1D 1H & 13C NMRHSQC1H-13C HSQC(Direct C-H)Start->HSQCCOSY1H-1H COSY(Vicinal Coupling)Start->COSYHMBC1H-13C HMBC(Long-range C-H)Start->HMBCIdentifyIdentify DiastereotopicC3 ProtonsHSQC->IdentifyConfirmConfirm C2-C3-C4ConnectivityCOSY->ConfirmQuatAssign Quaternary C4& Carbonyl C1HMBC->QuatIdentify->ConfirmConfirm->Quat

Caption: Orthogonal 2D NMR validation pathways ensuring self-correcting structural assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct C-H bonds. The two distinct proton signals at 2.55 and 2.40 ppm will correlate to a single

    
    C carbon signal (~38 ppm), definitively proving they are diastereotopic protons on the same C3 carbon.
    
  • COSY (Correlation Spectroscopy): Maps vicinal (3-bond) H-H coupling. The C3 protons will show cross-peaks with the C2 proton (3.85 ppm), confirming the aliphatic chain sequence.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) C-H coupling. The C4 methyl protons (1.78 ppm) will show strong HMBC correlations to the quaternary C4 carbon and the C5 alkene carbon, anchoring the allylic tail of the molecule.

Conclusion

For simple, rigid scaffolds, legacy empirical predictors remain viable for rapid checks. However, for flexible molecules with stereocenters like 2-methoxy-4-methylpent-4-enoic acid, DFT and modern AI/GNN platforms are mandatory . They accurately model the 3D spatial environments required to predict diastereotopicity and long-range anisotropic effects. By pairing high-accuracy AI predictions with a self-validating 2D NMR experimental protocol, researchers can achieve absolute confidence in their structural assignments.

References

  • Prediction of 1H NMR Chemical Shifts Using Neural Networks Analytical Chemistry[Link]

  • General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT Journal of Chemical Information and Modeling[Link]

  • Unveiling the Secrets of 1H-NMR Spectroscopy: A Novel Approach Utilizing Attention Mechanisms arXiv / OpenReview[Link]

  • Prediction of 1H-NMR shifts with Ambit-HNMR software Bulgarian Chemical Communications[Link]

HPLC method development for 2-methoxy-4-methylpent-4-enoic acid detection

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development for the Detection of 2-methoxy-4-methylpent-4-enoic acid

Introduction: The Analytical Challenge of an Unsaturated Carboxylic Acid

2-methoxy-4-methylpent-4-enoic acid is a chiral unsaturated carboxylic acid with a molecular structure that presents distinct challenges for analytical chemists. Its successful detection and quantification by High-Performance Liquid Chromatography (HPLC) are critical in various research and development settings, from synthetic chemistry to drug development. The primary analytical hurdles include its lack of a strong UV chromophore, which limits sensitivity with standard UV-Vis detectors, and the presence of a carboxylic acid functional group, which necessitates careful control over mobile phase pH to achieve reproducible retention and good peak shape.

This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of different HPLC-based methodologies for this analyte. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only replicate these methods but also to adapt them to their specific needs. We will explore direct UV detection, sensitivity enhancement through derivatization, and the high-selectivity approach of mass spectrometry, providing the foundational knowledge for robust method development.

Pillar 1: Foundational Principles of Method Development

A successful HPLC method is built on a solid understanding of the analyte's physicochemical properties and its interaction with the chromatographic system.

Analyte Properties and Chromatographic Behavior

The structure of 2-methoxy-4-methylpent-4-enoic acid dictates our analytical strategy. The carboxylic acid group has an estimated pKa similar to structurally related compounds like (2R)-2-Methylpent-4-enoic acid, which is approximately 4.67.[1] This value is the cornerstone of developing a reversed-phase HPLC method. To ensure the analyte is retained on a non-polar stationary phase (like C18) and produces a sharp, symmetrical peak, its ionization must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 1.5 to 2 units below the analyte's pKa.[2]

The molecule's UV absorbance is primarily driven by the carboxyl group and the carbon-carbon double bond, which absorb at low wavelengths (typically ~200-215 nm).[3] This makes detection possible but susceptible to interference from many common solvents and additives.

The Principle of Ion Suppression

In reversed-phase HPLC, retention is based on hydrophobic interactions between the analyte and the stationary phase. An ionized carboxylic acid (a carboxylate anion) is highly polar and will have very little retention on a C18 column, eluting at or near the void volume. By adding an acid like formic or phosphoric acid to the mobile phase, we lower the pH and shift the equilibrium towards the protonated, non-ionized form of the analyte.[4] This neutral form is significantly more hydrophobic, allowing it to be retained and separated effectively.

cluster_high_ph High pH (pH > pKa) cluster_low_ph Low pH (pH < pKa) High_Analyte R-COO⁻ (Ionized, Polar) High_C18 C18 Stationary Phase (Non-polar) High_Analyte->High_C18 Weak Interaction (Poor Retention) Low_Analyte R-COOH (Neutral, Non-polar) Low_C18 C18 Stationary Phase (Non-polar) Low_Analyte->Low_C18 Strong Interaction (Good Retention)

Caption: The principle of ion suppression in reversed-phase HPLC.

Pillar 2: A Comparative Guide to Detection Methodologies

The choice of detector is paramount and depends entirely on the required sensitivity, selectivity, and available instrumentation. Here, we compare three logical approaches for the analysis of 2-methoxy-4-methylpent-4-enoic acid.

Parameter Method A: Direct UV (Ion Suppression) Method B: Pre-Column Derivatization (Fluorescence) Method C: Mass Spectrometry (LC-MS)
Principle Analyte detected via its native UV absorbance at low wavelength (~210 nm).[5]Analyte is chemically tagged with a fluorophore for highly sensitive detection.[6]Analyte is ionized and detected based on its mass-to-charge ratio (m/z).[7]
Sensitivity Low (µg/mL range)High to Very High (ng/mL to pg/mL range)Very High (pg/mL to fg/mL range)
Selectivity Low; prone to interference from co-eluting compounds that absorb at 210 nm.High; only derivatized compounds will be detected.Very High; provides structural confirmation through mass fragmentation.[8]
Complexity Low; "dilute-and-shoot" is often possible after filtration.[9][10]Moderate; requires an additional sample preparation step for the derivatization reaction.[6]High; requires specialized equipment and expertise for method development.
Cost LowLow to ModerateHigh
Best For High-concentration samples, process monitoring, initial screening.Trace-level quantification, analysis in complex biological matrices.[7]Definitive identification, metabolite studies, low-level impurity profiling.[11]
Method A: Direct Detection via Ion-Suppression RP-HPLC

This is the most straightforward method and should be the first approach for initial screening and for samples where the analyte concentration is expected to be high. The key is to use a high-purity mobile phase and a detector set to a low wavelength.

Method B: Enhanced Sensitivity via Pre-column Derivatization

When the concentration of the analyte is too low for direct UV detection, chemical derivatization is an excellent strategy.[7] Carboxylic acids can be reacted with a fluorescent labeling reagent to form highly fluorescent ester derivatives. This significantly enhances the signal-to-noise ratio, allowing for trace-level quantification.[6]

Analyte R-COOH (Non-fluorescent) Reaction + Catalyst + Heat Analyte->Reaction Reagent Fluorescent Tag (e.g., BDPO) Reagent->Reaction Product R-COO-Tag (Highly Fluorescent) Reaction->Product

Caption: General workflow for pre-column derivatization.

Method C: High-Selectivity and Sensitivity using LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for both sensitivity and selectivity.[7] It is particularly useful when analyzing complex samples or when definitive identification is required. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to look for the specific molecular ion of the analyte, virtually eliminating matrix interference. For mobile phases, volatile buffers like formic acid or ammonium formate must be used instead of non-volatile salts like phosphate.[12]

A Note on Chiral Separation

2-methoxy-4-methylpent-4-enoic acid possesses a stereocenter. If the separation of enantiomers is required, a specialized chiral method must be developed. This typically involves one of two strategies:

  • Direct Chiral HPLC: Using a Chiral Stationary Phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based and macrocyclic glycopeptide columns are often successful for chiral acids.[13][14]

  • Indirect Chiral HPLC: Derivatizing the racemic acid with a pure chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[4][15]

Pillar 3: Experimental Protocols and Workflow

The following protocols provide detailed starting points for method development. Optimization will be necessary based on the specific HPLC system, column, and sample matrix.

General HPLC Method Development Workflow

A 1. Analyte Characterization (pKa, UV Scan) B 2. Initial Column & Mobile Phase Selection (e.g., C18, ACN/H₂O with 0.1% Formic Acid) A->B Informs mobile phase pH C 3. Isocratic Scouting Runs (Determine Retention) B->C Establish starting conditions D 4. Gradient Development (Optimize Resolution & Run Time) C->D Refine separation E 5. Detector Optimization (Wavelength, MS Parameters) D->E Finalize detection F 6. Method Validation (Linearity, Accuracy, Precision) E->F

Caption: A logical workflow for HPLC method development.

Protocol 1: Direct UV Detection (Method A)

Objective: To establish a simple, robust method for quantifying 2-methoxy-4-methylpent-4-enoic acid at moderate to high concentrations.

1. Materials and Reagents:

  • Reference standard of 2-methoxy-4-methylpent-4-enoic acid.
  • HPLC-grade acetonitrile and water.
  • Formic acid (≥98% purity).
  • Stock Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
  • Calibration Standards: Prepare a series of dilutions from the stock solution ranging from 1 µg/mL to 200 µg/mL.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.[16]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[17]
  • Gradient:
  • 0-2 min: 30% B
  • 2-12 min: 30% to 80% B
  • 12-14 min: 80% B
  • 14.1-17 min: 30% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection: UV at 210 nm.[5]

3. Sample Preparation:

  • Dilute the sample in the initial mobile phase conditions (70:30 Water:Acetonitrile with 0.1% Formic Acid).
  • Filter the diluted sample through a 0.45 µm syringe filter before injection.[10]
Protocol 2: Pre-column Derivatization with Fluorescence Detection (Method B)

Objective: To develop a high-sensitivity method for trace-level quantification. This protocol uses 4-(Bromomethyl)-2,5-diphenyloxazole (BDPO) as a hypothetical derivatizing agent, a known reagent for carboxylic acids.[6]

1. Materials and Reagents:

  • All reagents from Protocol 1.
  • 4-(Bromomethyl)-2,5-diphenyloxazole (BDPO).
  • Anhydrous potassium carbonate.
  • 18-Crown-6 (catalyst).[6]

2. Derivatization Procedure: [6]

  • To 100 µL of sample or standard in a micro-reaction vial, add 100 µL of a 1 mg/mL solution of BDPO in acetonitrile.
  • Add 100 µL of a 1 mg/mL solution of 18-Crown-6 in acetonitrile.
  • Add approximately 2 mg of anhydrous potassium carbonate.
  • Vortex the mixture for 30 seconds.
  • Heat the reaction at 60°C for 30 minutes.
  • Cool to room temperature and centrifuge. The supernatant is ready for analysis.

3. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: (A steeper gradient is often possible as the derivatized product is more hydrophobic)
  • 0-10 min: 50% to 100% B
  • 10-12 min: 100% B
  • 12.1-15 min: 50% B (re-equilibration)
  • Flow Rate: 1.2 mL/min.
  • Column Temperature: 35 °C.
  • Injection Volume: 10 µL.
  • Detection: Fluorescence Detector (FLD), Excitation: ~300 nm, Emission: ~395 nm (wavelengths must be optimized for the specific derivative).

Conclusion

The development of a robust HPLC method for 2-methoxy-4-methylpent-4-enoic acid is an achievable goal when approached systematically. The choice of methodology is a trade-off between simplicity, sensitivity, and selectivity. For routine analysis of concentrated samples, direct UV detection with an ion-suppression mobile phase is efficient and cost-effective. For trace-level quantification in complex matrices, the additional effort of pre-column derivatization provides a significant boost in sensitivity and selectivity. Finally, for applications demanding the highest level of confidence and structural confirmation, LC-MS remains the unparalleled choice. By understanding the chemical principles behind each approach, researchers can confidently select and optimize the ideal method for their specific analytical needs.

References

  • Tsuttiya, Y. et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • Kollár, R. et al. (2004). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. ResearchGate. Available at: [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]

  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Available at: [Link]

  • Srivastava, S. et al. (2002). Simultaneous HPLC determination of vitamin C and carboxylic acids. Zenodo. Available at: [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Available at: [Link]

  • Smuts, J. P. & Farooq, A. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. ResearchGate. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Available at: [Link]

  • Kollár, R. et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. Available at: [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]

  • Park, H. et al. (2018). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom.org. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Available at: [Link]

  • Uzoekwe, S. A. et al. (2019). hplc-uv analysis and the antioxidant activity of the crude methanol extract and the solvent fraction. Journal of Chemical Society of Nigeria. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 2-Pentenoic acid, 4-methyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Zhang, Y. et al. (2022). Comparative Investigation of the Differences in Chemical Compounds between Raw and Processed Mume Fructus Using Plant Metabolomics Combined with Chemometrics Methods. PMC. Available at: [Link]

  • PerkinElmer. (n.d.). The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). (2R)-2-Methylpent-4-enoic acid. Available at: [Link]

  • van der Doelen, G. A. (n.d.). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. Available at: [Link]

  • Ahmad, J. et al. (2021). An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. PMC. Available at: [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Available at: [Link]

  • Mizzi, L. et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available at: [Link]

Sources

Mass Spectrometry Profiling of 2-Methoxy-4-methylpent-4-enoic Acid: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-methoxy-4-methylpent-4-enoic acid . This analysis is designed for researchers and drug development professionals requiring rigorous structural elucidation and differentiation from metabolic isomers.[1]

Executive Summary & Compound Architecture

2-methoxy-4-methylpent-4-enoic acid (C₇H₁₂O₃, MW 144.[1][2][3]17) represents a specific structural class of


-alkoxy carboxylic acids often encountered as synthetic intermediates or specialized metabolic markers.[1] Its structural uniqueness lies in the coexistence of an electron-donating methoxy group at the 

-position and a terminal alkene at the

-position.[1]

Accurate detection requires distinguishing this compound from isobaric interferences, particularly 2-methoxy-4-methylpent-3-enoic acid (internal alkene isomer) and non-methoxylated di-carboxylic acid analogs.[1] This guide compares the fragmentation "performance" of Electron Ionization (EI) versus Electrospray Ionization (ESI) to establish a self-validating identification protocol.

Structural Key for Fragmentation
  • Site A (C1-C2): The

    
    -cleavage site, driven by the carboxylic acid and methoxy group.[1]
    
  • Site B (Methoxy): Source of neutral loss (methanol).[1]

  • Site C (C4-C5): The terminal double bond, influencing distal fragmentation and McLafferty rearrangements.[1]

Comparative Methodology: EI vs. ESI Performance

To ensure robust identification, we compare the "hard" ionization of EI (GC-MS) with the "soft" ionization of ESI (LC-MS/MS).[1]

FeatureElectron Ionization (EI) - 70 eV ESI (Negative Mode) - MS/MS
Dominant Mechanism High-energy radical cation fragmentation (

-cleavage, McLafferty).[1]
Even-electron collision-induced dissociation (CID), primarily decarboxylation.[1]
Molecular Ion (M) Weak or Absent (

m/z 144).[1]
Strong (

m/z 143).[1]
Base Peak m/z 99 (Loss of COOH).[1]m/z 99 (Loss of CO₂).[1]
Diagnostic Power High structural fingerprinting; distinguishes skeletal isomers.[1]High sensitivity; ideal for biological matrices.[1]
Limit of Detection ~1-10 ng (Instrument dependent).[1]~10-100 pg (Instrument dependent).[1]

Expert Insight: For de novo structure confirmation, EI is superior due to the rich fragmentation pattern. For routine quantification in plasma/urine, ESI (-) mode is the gold standard due to the acidity of the C1 carboxyl group.

Deep Dive: Fragmentation Pathways & Mechanisms[4]

Mechanism A: Electron Ionization (EI) Pathway

In EI, the radical cation (


) is unstable.[1] The fragmentation is driven by the stability of the resulting oxonium ions and allylic resonance.
  • 
    -Cleavage (Primary Pathway):  The bond between the carbonyl carbon (C1) and the 
    
    
    
    -carbon (C2) breaks.[1] The charge is retained on the ether fragment due to resonance stabilization by the methoxy oxygen.
    • Transition:

      
      .[1]
      
    • Observation: m/z 99 is typically the base peak.

  • McLafferty Rearrangement: The carbonyl oxygen abstracts a

    
    -hydrogen.[1] However, in this molecule, C4 is quaternary (bonded to Methyl and Vinyl).[1] The available 
    
    
    
    -hydrogens are on the C4-methyl group.[1]
    • Mechanism:[2][4] 1,5-H shift from C4-Methyl to Carbonyl Oxygen

      
       Cleavage of C2-C3 bond.[1]
      
    • Fragment: Elimination of neutral isobutene analog (

      
      ).
      
    • Observation: Formation of radical cation at m/z 74 or 88 (depending on charge retention).[1]

  • Methoxy Radical Loss:

    • Transition:

      
      .
      
    • Note: Less common than COOH loss in

      
      -methoxy acids.[1]
      
Mechanism B: ESI Negative Mode Pathway ([M-H]⁻)

In negative mode, the precursor is the carboxylate anion (m/z 143).

  • Decarboxylation:

    • Transition:

      
      .
      
    • Mechanism:[2][4] Loss of neutral

      
       yields a carbanion at C2, stabilized by the adjacent methoxy group.
      
  • Loss of Methanol:

    • Transition: m/z 143

      
       m/z 111 (
      
      
      
      ).[1]
    • Significance: Diagnostic for the presence of the methoxy group.[5]

Visualization of Signaling Pathways (Graphviz)[1]

The following diagram maps the critical fragmentation logic for the EI (Positive) mode, which provides the most structural information.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 144 [Radical Cation] Frag_99 Base Peak m/z 99 [Oxonium Ion] M_Ion->Frag_99 Frag_113 Methoxy Loss m/z 113 [Acylium Ion] M_Ion->Frag_113 Frag_112 Methanol Loss m/z 112 [Distonic Ion] M_Ion->Frag_112 Loss_COOH - COOH (45 Da) (Alpha Cleavage) M_Ion->Loss_COOH Loss_OCH3 - OCH3 (31 Da) M_Ion->Loss_OCH3 Loss_MeOH - CH3OH (32 Da) M_Ion->Loss_MeOH Frag_67 Allylic Cation m/z 67 [C5H7]+ Frag_99->Frag_67 Loss_MeOH_2 - CH3OH (32 Da) Frag_99->Loss_MeOH_2 Loss_COOH->Frag_99 Loss_OCH3->Frag_113 Loss_MeOH->Frag_112 Loss_MeOH_2->Frag_67

Caption: Figure 1. EI-MS fragmentation logic flow for 2-methoxy-4-methylpent-4-enoic acid, highlighting the dominant alpha-cleavage pathway to m/z 99.[1]

Experimental Protocol for Validation

To reproduce these patterns, follow this standardized GC-MS protocol. This setup minimizes thermal degradation of the carboxylic acid.

Reagents & Preparation[1][4][7]
  • Derivatization (Optional but Recommended): While direct injection is possible, methyl esterification (using

    
    -Methanol) improves peak shape.[1]
    
    • Note: If derivatized to Methyl Ester (MW 158), the base peak shifts from m/z 99 to m/z 113 (M - COOCH3).[1]

  • Solvent: Ethyl Acetate or Dichloromethane (HPLC Grade).[1]

Instrument Parameters (Agilent 7890/5977 or equivalent)
  • Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm).[1]

  • Inlet Temperature: 250°C (Splitless mode).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 300°C (Hold 3 min).

  • MS Source: 230°C; Quad: 150°C.[1]

  • Scan Range: m/z 40–400.[1]

Self-Validating Check[1]
  • Success Criterion: Identification of the m/z 99 base peak (for free acid) or m/z 113 (for methyl ester).

  • Failure Mode: If m/z 144 is absent and m/z 126 (M-18) is dominant, thermal dehydration has occurred.[1] Lower inlet temperature.[1]

Differentiation from Isomers[1][4][7][8][9][10]

A critical challenge is distinguishing the target from 2-methoxy-4-methylpent-3-enoic acid (internal alkene).[1]

Fragment IonTarget (4-enoic / Terminal)Alternative (3-enoic / Internal)Mechanistic Reason
m/z 99 Dominant PresentBoth form the

-cleavage oxonium ion.[1]
m/z 69 ModerateHigh The 3-enoic isomer forms a conjugated dimethyl-allyl cation more readily.[1]
McLafferty RestrictedFacilitated The 3-enoic isomer has

-hydrogens on the terminal methyls perfectly positioned for transfer.[1]

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for fragmentation mechanisms).

  • National Institute of Standards and Technology (NIST). (2023).[1] NIST Mass Spectrometry Data Center.[1][6] Retrieved from [Link][1]

  • PubChem. (2025).[1][6] Compound Summary: 4-Pentenoic acid derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1] (Reference for ESI negative mode fragmentation rules).

  • Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (Source for alpha-cleavage rules in ethers/acids).[1][7][8][9]

Sources

Advanced Reactivity Profiling: 2-Methoxy-4-methylpent-4-enoic Acid vs. 4-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth, data-supported comparison guide analyzing the reactivity profiles of 2-methoxy-4-methylpent-4-enoic acid and 4-pentenoic acid, designed for process chemists and drug development professionals.

Executive Summary

In the design of complex APIs and advanced synthetic intermediates, the selection of bifunctional building blocks dictates the efficiency of downstream cyclizations, cross-couplings, and deprotections. 4-Pentenoic acid (4-PA) is a ubiquitous reagent, serving as the foundation for the Fraser-Reid n-pentenoyl protecting group and acting as a classic substrate for halolactonization. However, introducing steric and electronic complexity—specifically via 2-methoxy-4-methylpent-4-enoic acid —fundamentally alters the thermodynamic and kinetic landscape of these reactions. This guide provides an objective comparison of these two alkenoic acids to aid researchers in reagent selection and synthetic route optimization.

Structural & Electronic Causality

The reactivity divergence between these two molecules stems from two critical substitutions on the standard 4-PA backbone:

  • C4-Methylation (Methallyl Group): The internal methyl group transforms the terminal monosubstituted alkene of 4-PA into a 1,1-disubstituted alkene. Alkyl induction raises the Highest Occupied Molecular Orbital (HOMO) energy of the π-system, rendering the alkene significantly more nucleophilic toward electrophiles (e.g., halogens, metal catalysts).

  • C2-Methoxylation (α-Heteroatom): The highly electronegative methoxy group exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the adjacent carboxylic acid from ~4.8 (in 4-PA) to approximately 3.6–3.9. While this makes the resulting carboxylate a slightly weaker nucleophile, the bulky α-methoxy group introduces critical facial bias (diastereoselectivity) during intramolecular cyclizations.

Comparative Reactivity Workflows

Electrophilic Cyclization (Iodolactonization)

Both substrates undergo 5-exo-trig cyclization according to Baldwin's rules to form γ-lactones. However, the transition state energies differ drastically. When treated with iodine, 4-PA forms a secondary iodonium intermediate, yielding a simple racemic 5-(iodomethyl)dihydrofuran-2(3H)-one as demonstrated by Crouch et al. in the [1].

In contrast, 2-methoxy-4-methylpent-4-enoic acid forms a highly stabilized tertiary iodonium ion . This stabilization lowers the activation energy (


G

), accelerating the reaction kinetics. Furthermore, the α-methoxy group dictates the stereochemical outcome, yielding a highly diastereoselective substituted γ-lactone.
Protecting Group Dynamics

The n-pentenoyl group is a staple in oligosaccharide and peptide synthesis because it is stable to standard acidic/basic conditions but rapidly and specifically cleaved by aqueous iodine to release the protected amine or alcohol, as detailed in [2]. If 2-methoxy-4-methylpent-4-enoic acid were utilized as a protecting group, the cleavage rate would be substantially faster due to the electron-rich methallyl alkene. However, the steric bulk at the α-position makes the initial coupling to target amines kinetically sluggish, limiting its utility as a universal protecting group compared to the unhindered 4-PA.

Olefin Metathesis

For researchers utilizing Grubbs' catalysts for cross-metathesis, 4-PA is an excellent Type I olefin (fast homodimerization, high turnover). The 1,1-disubstituted alkene of 2-methoxy-4-methylpent-4-enoic acid acts as a Type III/IV olefin; it is highly sterically hindered, resisting homodimerization and requiring specialized catalysts (e.g., Grubbs-Stewart) to participate in cross-metathesis.

Quantitative Data Summary

Property4-Pentenoic Acid (4-PA)2-Methoxy-4-methylpent-4-enoic acid
Alkene Substitution Terminal (Monosubstituted)1,1-Disubstituted (Methallyl)
Carboxylic pKa (approx.) 4.83.6 - 3.9
Alkene Nucleophilicity ModerateHigh (Inductive donation from methyl)
Iodolactonization Rate Standard (Reference baseline)Accelerated (Tertiary iodonium intermediate)
Diastereoselectivity N/A (Achiral backbone)High (Facial bias from α-methoxy group)
Cross-Metathesis Reactivity Excellent (Type I Olefin)Poor (Type III/IV Olefin, sterically hindered)

Self-Validating Experimental Protocol: Comparative Iodolactonization

To objectively compare the cyclization efficiency of these two substrates, the following self-validating biphasic protocol can be utilized[3].

Step-by-Step Methodology:

  • In Situ Electrophile Generation: In a round-bottom flask, dissolve 1.5 equivalents of Potassium Iodide (KI) and 1.5 equivalents of Sodium Bicarbonate (NaHCO

    
    ) in distilled water. Add 1.0 equivalent of Oxone® to oxidize the iodide to iodine (I
    
    
    
    ). Visual Check: The solution will immediately turn a deep, opaque purple.
  • Substrate Addition: Add 1.0 equivalent of the chosen alkenoic acid (4-PA or 2-methoxy-4-methylpent-4-enoic acid) dissolved in a minimal amount of dichloromethane (CH

    
    Cl
    
    
    
    ) to create a biphasic mixture. Stir vigorously at room temperature.
  • Reaction Monitoring: Monitor the organic layer via TLC. Visual Check: The deep purple color of the aqueous layer will fade to a pale yellow as the electrophilic iodine is consumed by the alkene.

  • Quenching (Critical Step): Once the starting material is consumed, add a 10% aqueous solution of Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ).
  • Extraction & Validation: Extract the aqueous layer with CH

    
    Cl
    
    
    
    (3x). Dry the combined organic layers over MgSO
    
    
    and concentrate in vacuo.

Causality & Validation Notes:

  • Why NaHCO

    
    ?  Deprotonating the carboxylic acid generates the carboxylate anion, a vastly superior nucleophile compared to the neutral acid, ensuring the intramolecular cyclization outpaces intermolecular side reactions (e.g., iodohydrin formation).
    
  • Why Na

    
    S
    
    
    
    O
    
    
    ?
    Sodium thiosulfate specifically reduces unreacted, electrophilic I
    
    
    to water-soluble iodide (I
    
    
    ), halting the reaction instantly and preventing over-oxidation during workup.
  • Spectroscopic Self-Validation: The protocol is spectroscopically self-validating. The complete disappearance of alkene protons (

    
     5.0–5.8 ppm) and the emergence of a strong IR stretch at ~1770 cm
    
    
    
    definitively confirm the formation of the γ-lactone[1].

Mechanistic Diagram

MechanisticComparison cluster_4PA Pathway A: 4-Pentenoic Acid cluster_SubPA Pathway B: 2-Methoxy-4-methylpent-4-enoic acid A 4-Pentenoic Acid (Terminal Alkene) B Secondary Iodonium (Higher ΔG‡) A->B I2 / KI C 5-(Iodomethyl)dihydrofuran-2(3H)-one (Standard γ-Lactone) B->C 5-exo-trig Cyclization D 2-Methoxy-4-methylpent-4-enoic acid (1,1-Disubstituted) E Tertiary Iodonium (Lower ΔG‡, Stabilized) D->E I2 / KI F Substituted γ-Lactone (Diastereoselective) E->F 5-exo-trig Cyclization

Mechanistic pathways comparing the iodolactonization of terminal vs. 1,1-disubstituted alkenoic acids.

References

  • Crouch, R. D., Tucker-Schwartz, A., & Barker, K. (2006). Iodolactonization of 4-Pentenoic Acid. Journal of Chemical Education, 83(11), 1658.[Link]

  • Lodder, M., Wang, B., & Hecht, S. M. (2005). The N-pentenoyl protecting group for aminoacyl-tRNAs. Methods, 36(3), 245-251.[Link]

  • Windmon, N., & Dragojlovic, V. (2008). Phase-vanishing halolactonization of neat substrates. Beilstein Journal of Organic Chemistry, 4(29).[Link]

Sources

A Comparative Guide to Elemental Analysis Standards for the Purity Determination of 2-Methoxy-4-methylpent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of a novel or specialized chemical entity like 2-methoxy-4-methylpent-4-enoic acid is a critical parameter that underpins the reliability and reproducibility of experimental data. This guide provides an in-depth comparison of elemental analysis standards for determining the purity of this unsaturated carboxylic acid, offering insights into the causality behind experimental choices and presenting supporting data and protocols.

The Imperative of Purity for 2-Methoxy-4-methylpent-4-enoic Acid

2-Methoxy-4-methylpent-4-enoic acid (C7H12O3) possesses a unique combination of functional groups—a carboxylic acid, a methoxy group, and an alkene—making it a potentially valuable building block in organic synthesis and drug discovery. The presence of impurities, whether starting materials, byproducts, or residual solvents, can have profound and often unforeseen consequences. They can interfere with downstream reactions, alter biological activity, and compromise the integrity of research findings. Therefore, the rigorous assessment of its purity is not merely a quality control step but a foundational requirement for its scientific application.

Core Purity Assessment: A Comparison of Methodologies

While several techniques can assess chemical purity, this guide focuses on elemental analysis as a fundamental method and compares it with a powerful alternative, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2]

FeatureElemental Analysis (Combustion)Quantitative ¹H NMR (qNMR)
Principle Combustion of the sample to convert C, H, and O into CO2, H2O, and CO, which are then quantified.[3][4]The integral of an NMR signal is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[5][6]
Primary Use Confirmation of elemental composition and fundamental purity assessment.[7]Absolute purity determination without a specific reference standard of the analyte.[8][9]
Strengths - Cost-effective and widely available.- Directly verifies the elemental formula.- Robust and well-established technique.[4]- High precision and accuracy.- Non-destructive.- Provides structural information alongside quantification.- SI-traceable results are possible.[6][9]
Limitations - Does not distinguish between the target compound and isomers.- Can be affected by inorganic impurities.- Less sensitive than chromatographic methods for trace impurities.- Higher initial instrument cost.- Requires a suitable, certified internal standard.- Potential for signal overlap in complex mixtures.[2]
Typical Accuracy Found values for C and H should be within ±0.4% of the calculated theoretical values.[10][11]High accuracy, often with uncertainties <1%.

Elemental Analysis: The Gold Standard for Compositional Verification

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) or CHNS/O (Carbon, Hydrogen, Nitrogen, Sulfur/Oxygen) analysis, is a cornerstone technique for characterizing new organic compounds.[7][12] The method's trustworthiness stems from its directness: it physically measures the fundamental constituents of the molecule. For 2-methoxy-4-methylpent-4-enoic acid (C7H12O3), the theoretical elemental composition is:

  • Carbon (C): 58.32%

  • Hydrogen (H): 8.39%

  • Oxygen (O): 33.29%

A high-purity sample should yield experimental values that closely match these theoretical percentages. Journals and regulatory bodies often consider a deviation of up to ±0.4% to be acceptable for claiming a compound as analytically pure.[10][11]

Experimental Workflow for Purity Verification by Elemental Analysis

The following diagram illustrates the logical flow of verifying the purity of 2-methoxy-4-methylpent-4-enoic acid using elemental analysis.

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Verification weigh Accurately weigh ~2-3 mg of sample encapsulate Encapsulate in tin or silver foil weigh->encapsulate combust Flash Combustion (~1000°C in O2) encapsulate->combust reduce Reduction of NOx and removal of excess O2 combust->reduce separate Gas Chromatographic Separation reduce->separate detect Thermal Conductivity Detector (TCD) separate->detect calculate Calculate experimental %C, %H, %O detect->calculate compare Compare with theoretical values for C7H12O3 calculate->compare verify Verify purity (within ±0.4% deviation) compare->verify

Sources

Safety Operating Guide

2-Methoxy-4-Methylpent-4-Enoic Acid: Operational Disposal Guide

[1]

Executive Summary & Hazard Profile

2-methoxy-4-methylpent-4-enoic acid is a functionalized carboxylic acid containing an alkene and an ether group.[1] While specific toxicological data for this exact isomer may be limited in public databases, its structural analogs (e.g., 2-methyl-4-pentenoic acid) dictate that it be handled as a Corrosive (Category 1B) and Combustible substance.[1]

The Golden Rule: Treat this compound as a severe skin and eye irritant with potential aquatic toxicity. Disposal must prioritize preventing environmental release and accidental contact.

Hazard Characterization Table
PropertyClassification / Value (Estimated*)Operational Implication
Primary Hazard Corrosive (Skin/Eye) Wear full PPE (Nitrile gloves, Goggles, Lab Coat).[1]
Secondary Hazard Combustible Liquid Flash Point likely >90°C. Keep away from open flames.
Reactivity Acidic / Oxidizable Incompatible with strong bases and strong oxidizers.[2]
Waste Stream Organic Acid Do NOT mix with organic solvents or inorganic acids.

*Estimates based on Structure-Activity Relationship (SAR) with 2-methyl-4-pentenoic acid [1].[1]

Pre-Disposal Protocol: Segregation & Stabilization

Before disposal, the chemical state must be assessed. The presence of the alkene group (C=C) and methoxy ether linkage introduces specific stability considerations.

A. Chemical Compatibility Check
  • Incompatible with: Strong oxidizers (e.g., Nitric Acid, Chromic Acid, Peroxides) due to the alkene group.

  • Incompatible with: Strong bases (e.g., NaOH, KOH) in concentrated form—reaction will be highly exothermic.

  • Action: Ensure the waste container is free of these contaminants before transfer.

B. Quenching (For Reaction Mixtures)

If the acid is part of a reaction mixture (e.g., unreacted excess):

  • Dilute: Slowly add the reaction mixture to a large volume of ice-water.

  • Adjust: If the mixture is highly reactive, quench cautiously with saturated Sodium Bicarbonate (

    
    ) solution until gas evolution ceases.
    
  • Extract: If organic solvents are present, separate the organic layer. The acid will reside in the aqueous layer if pH > 5, or organic layer if pH < 4. Dispose of the layer containing the acid as Organic Acid Waste. [1]

Disposal Workflow (Decision Logic)

The following decision tree dictates the disposal route based on quantity and purity.

DisposalWorkflowStartWaste Generation:2-methoxy-4-methylpent-4-enoic acidCheckStateCheck State & PurityStart->CheckStateIsPureIs it Pure/Concentrated?CheckState->IsPurePureRouteRoute A: High Concentration(Do Not Neutralize)IsPure->PureRouteYes (>5%)DiluteRouteRoute B: Dilute Aqueous Solution(<5% Concentration)IsPure->DiluteRouteNo (<5%)ContainerSegregate into'Organic Acid' Waste ContainerPureRoute->ContainerNeutralizeNeutralization Protocol(See Section 4)DiluteRoute->NeutralizeLabelingLabel: 'Corrosive, Organic Acid,Toxic'Container->LabelingHazWasteHazardous Waste PickupLabeling->HazWasteCheckPHCheck pH (Target 6-8)Neutralize->CheckPHCheckPH->ContainerpH <6 or >8SewerSanitary Sewer(ONLY if permitted by EHS)CheckPH->SewerpH 6-8 & Non-ToxicCheckPH->HazWasteIf Local Regs Forbid Sewer

Figure 1: Decision logic for disposing of 2-methoxy-4-methylpent-4-enoic acid based on concentration and local regulations.

Step-by-Step Disposal Methodologies

Method A: Solid/Liquid Hazardous Waste (Preferred)

Applicability: Pure compound, concentrated solutions (>5%), or mixtures with organic solvents.

  • Container Selection: Use a chemically resistant container, preferably Amber Glass (to prevent UV degradation of the alkene) or High-Density Polyethylene (HDPE).

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: 2-methoxy-4-methylpent-4-enoic acid.[1]

    • Hazards: Corrosive, Irritant.[3]

  • Transfer: Pour liquid waste using a funnel to avoid spills. Do not overfill (leave 10% headspace).

  • Secondary Containment: Place the bottle in a secondary tray to catch potential leaks.

  • Storage: Store in a cool, ventilated acid cabinet until pickup. Do not store with bases.

Method B: Neutralization (Conditional)

Applicability: Only for dilute aqueous solutions (<5%) and only if your institution's EHS guidelines permit drain disposal of neutralized organic acids.

  • Preparation: Place the dilute acid solution in a beaker within a fume hood.

  • Indicator: Add a few drops of phenolphthalein or use a pH probe.

  • Neutralization:

    • Prepare a 5% Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      ) solution.
    • Slowly add the base to the acid while stirring. Caution:

      
       gas will evolve if using bicarbonate.
      
  • Endpoint: Continue until pH reaches 6.0–8.0.

  • Disposal: Flush down the sanitary sewer with copious amounts of water (20-fold excess).

Critical Warning: Never neutralize concentrated organic acids directly; the heat of reaction can cause splattering or vaporization of toxic fumes [2].

Emergency Procedures (Spill Management)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the area immediately.

  • PPE: Don double nitrile gloves, safety goggles, and a respirator if fumes are present.

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Dry Sand).[4] Do not use paper towels (combustible).

  • Neutralization: Sprinkle Sodium Carbonate (

    
    ) or a commercial acid neutralizer over the spill until bubbling stops.
    
  • Cleanup: Scoop the neutralized slurry into a hazardous waste bag/pail. Label as "Spill Debris: Organic Acid".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1575-74-2, 2-Methyl-4-pentenoic acid.[1] Retrieved from [Link][1]

    • Note: Used as the primary structural analog for hazard estimation.[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] National Academies Press. Retrieved from [Link]

Personal protective equipment for handling 2-methoxy-4-methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-Methoxy-4-methylpent-4-enoic Acid

Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, Process Safety Engineers

Executive Safety Directive

2-Methoxy-4-methylpent-4-enoic acid is a functionalized carboxylic acid intermediate. While specific toxicological data for this exact isomer is limited in public registries, Structure-Activity Relationship (SAR) analysis with close analogs (e.g., 2-methyl-4-pentenoic acid and methoxyacetic acid) dictates that it must be handled as a Corrosive (Category 1B) and a potential Reproductive Toxin .

Core Safety Mandate:

  • Treat as Corrosive: Capable of causing irreversible skin damage and blindness.

  • Engineering Control: All open handling must occur inside a certified chemical fume hood.

  • Skin Absorption Risk: The methoxy-substitution increases lipophilicity; assume rapid dermal uptake.

Hazard Identification & Risk Assessment

This assessment utilizes "Read-Across" methodology from structural analogs to establish a conservative safety profile.

Hazard ClassGHS Category (Est.)Hazard StatementJustification
Skin Corrosion 1B H314: Causes severe skin burns and eye damage.[1][2][3]Consistent with short-chain

-substituted carboxylic acids (e.g., 2-methyl-4-pentenoic acid).
Eye Damage 1 H318: Causes serious eye damage.[1][2][3][4][5]Acidic protons combined with organic lipophilicity allow deep tissue penetration.
Repro. Toxicity 2 (Suspected) H361: Suspected of damaging fertility/unborn child.[5]Structural similarity to methoxyacetic acid (a known repro-toxin). Precautionary principle applies.
Flammability Combustible H227: Combustible liquid.Estimated Flash Point >90°C (based on molecular weight/oxygen content).

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex or single-layer nitrile gloves for prolonged contact. The methoxy ether linkage can facilitate permeation through standard laboratory glove materials.

PPE Selection Logic
ComponentStandard Handling (<10 mL)Bulk/Synthesis (>10 mL)Technical Rationale
Hand Protection Double Nitrile (min 0.11 mm each)Butyl Rubber or Viton® (0.3 mm+)Nitrile provides splash protection only. Butyl resists organic acid permeation for >480 mins.
Eye Protection Chemical Splash GogglesGoggles + Face Shield (8-inch)Goggles seal against vapors; face shield protects neck/chin from splashes.
Respiratory Fume Hood (Sash <18")P100/OV Respirator (if outside hood)Organic Vapor (OV) cartridges required if heating or if aerosols are generated.
Body Defense Lab Coat (Cotton/Poly)Chemical-Resistant Apron (Tyvek/PVC)Standard lab coats are porous; aprons prevent acid soak-through to clothing.

Operational Handling Protocol

A. Engineering Controls & Setup
  • Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.

  • Neutralization Prep: Pre-prepare a saturated sodium bicarbonate (

    
    ) solution and keep it within arm's reach inside the hood.
    
  • Secondary Containment: Place all reaction vessels and reagent bottles inside a polypropylene tray to contain potential rupture or drips.

B. Step-by-Step Transfer Workflow

HandlingWorkflow Start START: Reagent Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE OpenVessel Open Vessel (Inside Fume Hood Only) CheckPPE->OpenVessel Weighing Transfer/Weighing Use Glass/PTFE Pipettes OpenVessel->Weighing SpillCheck Drip/Spill? Weighing->SpillCheck CleanSpill Neutralize with NaHCO3 Absorb with Vermiculite SpillCheck->CleanSpill YES Proceed Proceed to Reaction SpillCheck->Proceed NO Waste Disposal: Corrosive Waste Stream CleanSpill->Waste Proceed->Waste Post-Exp

Figure 1: Decision logic for safe handling and transfer of corrosive organic acids.

C. Critical Experimental Considerations
  • Material Compatibility: Use Borosilicate glass (Pyrex) or PTFE (Teflon). Avoid Nylon or low-density polyethylene (LDPE) as the acid may cause embrittlement over time.

  • Quenching: When working up reactions containing this acid, add the mixture slowly to a stirred bicarbonate solution. Do not add bicarbonate to the acid, as rapid

    
     evolution will cause foam-over and potential exposure.
    

Emergency Response Strategy

Self-Validating Response System: Every user must know the location of the Calcium Gluconate (if HF is present in lab, though not needed for this acid) and Diphoterine® (if available) or standard saline eye wash.

Incident TypeImmediate ActionSecondary Action
Skin Contact Drench: Wash with water for 15 mins immediately.Neutralize: Do not use base on skin.[2][4][6] Soap/water only. Seek medical aid if blistering occurs.
Eye Contact Irrigate: Hold eyelids open; flush for 15 mins.[4][5][7]Transport: Cover eye with sterile gauze; transport to ER immediately.
Inhalation Evacuate: Move to fresh air.Support: If breathing is labored, administer oxygen (trained personnel only).
Spill (>50 mL) Isolate: Evacuate lab. Close hood sash.Hazmat: Contact EHS. Do not attempt cleanup without SCBA if fumes are strong.

Disposal & Environmental Compliance

Waste Classification:

  • US DOT: UN 3265, Corrosive liquid, acidic, organic, n.o.s. (2-methoxy-4-methylpent-4-enoic acid).

  • Packing Group: II or III (Assume II for safety).

Disposal Protocol:

  • Neutralization (Small Scale <5 mL):

    • Dilute acid into a large volume of ice water.

    • Slowly add 1M NaOH or Saturated

      
       until pH 7.
      
    • Flush down drain only if local regulations permit neutralized organic salts (rare).

  • Standard Disposal (Preferred):

    • Collect in a dedicated "Organic Acid" waste container (HDPE or Glass).

    • Label clearly with full chemical name and hazard warnings (Corrosive).

    • Do not mix with oxidizing acids (Nitric, Perchloric) or organic bases (Amines) to prevent exothermic runaway in the waste drum.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 228813, 2-Amino-4-methylpent-4-enoic acid (Analog Reference). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Methoxyacetic acid (Toxicology Read-Across). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.